molecular formula C23H34O8 B12378990 Lasiokaurinin

Lasiokaurinin

Cat. No.: B12378990
M. Wt: 438.5 g/mol
InChI Key: LKQZANFJJKHPQL-KWJVEBIKSA-N
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Description

Lasiokaurinin is a useful research compound. Its molecular formula is C23H34O8 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H34O8

Molecular Weight

438.5 g/mol

IUPAC Name

[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate

InChI

InChI=1S/C23H34O8/c1-11(24)31-15-7-8-20(2,3)16-19(27)23(28)22-14(21(15,16)10-30-23)6-5-12(17(22)25)13(9-29-4)18(22)26/h12-17,19,25,27-28H,5-10H2,1-4H3/t12-,13+,14-,15-,16+,17+,19-,21+,22+,23?/m0/s1

InChI Key

LKQZANFJJKHPQL-KWJVEBIKSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13COC([C@H]2O)([C@]45[C@H]3CC[C@H]([C@H]4O)[C@H](C5=O)COC)O)(C)C

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(C5=O)COC)O)(C)C

Origin of Product

United States

Foundational & Exploratory

Lasiokaurinin's Core Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Anti-Tumorigenic Properties of an ent-Kaurane Diterpenoid

Lasiokaurinin, an ent-kaurane diterpenoid compound isolated from Isodon rubescens, has emerged as a promising anti-cancer agent. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its effects in breast cancer models. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Executive Summary

This compound exerts its anti-tumor effects primarily by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells.[1] The central molecular target identified is Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. By downregulating the PLK1 pathway, this compound disrupts critical cell cycle checkpoints and activates apoptotic signaling cascades.[1] This guide will provide a detailed exposition of the signaling pathways, supporting quantitative data, and the experimental methodologies used to elucidate this mechanism.

Core Mechanism: Inhibition of the PLK1 Signaling Pathway

Transcriptomic analysis and subsequent experimental verification have identified PLK1 as a primary target of this compound in breast cancer.[1] this compound significantly reduces both the mRNA and protein expression of PLK1. This inhibition leads to the dysregulation of two key downstream pathways:

  • PLK1/CDC25C Pathway: PLK1 is responsible for the phosphorylation and activation of Cell Division Cycle 25C (CDC25C), a phosphatase that activates the Cyclin B/CDK1 complex, a crucial driver of G2/M transition. By inhibiting PLK1, this compound prevents the activation of CDC25C, leading to the accumulation of cells in the G2/M phase of the cell cycle.

  • PLK1/AKT Pathway: this compound has also been shown to downregulate the phosphorylation of AKT, a key component of a major cell survival pathway.[1] The interplay between PLK1 and AKT signaling is a critical aspect of this compound's pro-apoptotic effect.

These intertwined mechanisms of cell cycle arrest and induction of apoptosis underscore the potent anti-proliferative activity of this compound.

Signaling Pathway Diagram

Lasiokaurinin_Mechanism cluster_cell Breast Cancer Cell This compound This compound PLK1 PLK1 This compound->PLK1 inhibits expression CDC25C CDC25C PLK1->CDC25C activates AKT p-AKT PLK1->AKT activates G2M_Arrest G2/M Phase Arrest PLK1->G2M_Arrest CDC25C->G2M_Arrest promotes G2/M transition (inhibited by LAS) Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Growth Cell Growth Inhibition G2M_Arrest->Cell_Growth Apoptosis->Cell_Growth Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 activates PARP Cleaved PARP Caspase3->PARP cleaves Experimental_Workflow cluster_assays Functional and Mechanistic Assays start Breast Cancer Cell Culture (e.g., SK-BR-3, MDA-MB-231) treatment This compound Treatment (Varying Concentrations and Durations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cycle flow_apoptosis Flow Cytometry (Apoptosis Assay) treatment->flow_apoptosis western Immunoblotting (Protein Expression) treatment->western data_analysis Data Analysis and Interpretation mtt->data_analysis flow_cycle->data_analysis flow_apoptosis->data_analysis western->data_analysis

References

Lasiokaurinin: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, a complex diterpenoid, has emerged as a compound of significant interest within the scientific community, primarily due to its potent anti-cancer properties. This technical guide provides an in-depth overview of this compound, focusing on its primary natural source, detailed isolation and purification protocols, and its mechanisms of action involving key cellular signaling pathways. All quantitative data is presented in clear, comparative tables, and experimental workflows are accompanied by detailed methodologies. Furthermore, signaling pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the compound's biological interactions.

Natural Source

This compound is a naturally occurring ent-kaurane diterpenoid predominantly found in plants belonging to the Isodon genus (also known as Rabdosia), a member of the Lamiaceae family. The most significant and widely reported natural source of this compound is Isodon rubescens (also known as Rabdosia rubescens).[1] This herbaceous plant is native to China and has been used in traditional Chinese medicine for various ailments. Numerous phytochemical investigations have confirmed the presence of a diverse array of diterpenoids in Isodon species, with this compound being a notable constituent.[1]

Isolation and Purification of this compound from Isodon rubescens

Experimental Protocol:

2.1.1. Plant Material and Extraction:

  • Dried and powdered whole plants of Isodon rubescens (500 g) are subjected to ultrasonic extraction.[2]

  • The extraction is performed three times with 100% methanol (B129727) (500 mL each time for 30 minutes).

  • The methanol extracts are combined and concentrated under reduced pressure at 60 °C to remove the methanol.

2.1.2. Solvent Partitioning (Fractionation):

  • The concentrated extract is resuspended in water (500 mL).

  • The aqueous suspension is then successively extracted five times with an equal volume of:

    • Water-saturated light petroleum (boiling point 60–90 °C) to remove nonpolar compounds.

    • Ethyl acetate (B1210297) to extract compounds of medium polarity, including this compound.

  • The resulting ethyl acetate fraction is concentrated to yield a crude extract.

2.1.3. Chromatographic Purification:

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for the separation of natural products.

    • Two-phase solvent system: A mixture of n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) is prepared and equilibrated. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

    • Procedure: The HSCCC column is first filled with the stationary phase. The apparatus is then rotated at a specific speed (e.g., 850 rpm), and the mobile phase is pumped through the column at a defined flow rate (e.g., 2 mL/min).

    • The crude ethyl acetate extract (dissolved in the mobile phase) is injected into the system.

    • Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purification of the this compound-containing fractions can be achieved using prep-HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

Data Presentation:

While specific quantitative data for this compound isolation is not available, the following table presents the results for the isolation of Oridonin (B1677485) from Isodon rubescens using the HSCCC method, which can be considered as an approximate reference.

ParameterValue
Starting Material100 mg of crude Isodon rubescens extract
HSCCC Separation Time< 100 minutes
Yield of Oridonin40.6 mg
Purity of Oridonin (post-HSCCC)73.5%
Final Purity of Oridonin (post-PTLC)97.8%

Table 1: Quantitative data for the isolation of Oridonin from Isodon rubescens via HSCCC.

dot

Figure 1: this compound Isolation Workflow.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-cancer activity, particularly in breast cancer models. Its mechanism of action involves the modulation of key signaling pathways that are critical for cell cycle regulation and proliferation.

PLK1 Signaling Pathway:

This compound has been shown to suppress the expression of Polo-like kinase 1 (PLK1). PLK1 is a crucial regulator of multiple stages of mitosis, and its overexpression is common in various cancers. By downregulating PLK1, this compound induces a G2/M phase cell cycle arrest and subsequently triggers apoptosis in cancer cells.

dot

PLK1_Pathway This compound This compound PLK1 PLK1 This compound->PLK1 G2M_Arrest G2/M Phase Arrest PLK1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2: this compound's effect on the PLK1 pathway.
PI3K/Akt/mTOR Signaling Pathway:

This compound also inhibits the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is fundamental in regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, this compound can effectively halt cancer cell proliferation and induce apoptosis.

dot

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 3: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound, a diterpenoid isolated from Isodon rubescens, presents a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to modulate critical signaling pathways such as PLK1 and PI3K/Akt/mTOR underscores its potential as a multi-targeted agent. The isolation and purification methodologies outlined in this guide, adapted from established protocols for related compounds, provide a solid foundation for researchers to obtain this valuable natural product for further investigation. Future research should focus on optimizing the isolation protocol specifically for this compound to improve yields and purity, as well as further elucidating its complex mechanisms of action in various cancer models.

References

The Chemical Architecture and Biological Activity of Lasiokaurinin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, an ent-kaurane diterpenoid isolated from Isodon adenolomus, presents a complex chemical structure with significant cytotoxic activities against various human cancer cell lines. This document provides a comprehensive technical guide to the chemical properties, isolation, and biological evaluation of this compound. Detailed experimental protocols for its extraction and characterization, alongside a summary of its cytotoxic efficacy, are presented. Furthermore, a key signaling pathway implicated in its anticancer activity is visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class. Its chemical identity has been unequivocally established through spectroscopic methods and single-crystal X-ray diffraction.

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name (14R,16R)-1α-Acetoxy-7α,20-epoxy-6β,7,14-trihydroxy-17-methoxykaurane-15-one[1]
Chemical Formula C₂₃H₃₄O₈[1]
Molecular Weight 438.51 g/mol [1]
SMILES String O[C@H]1[C@]23[C@@]4(O)--INVALID-LINK--[C@]5([H])C(C)(C)CC--INVALID-LINK--[C@@]5(CO4)[C@]2([H])CC[C@H]1--INVALID-LINK--C3=O
CAS Number 52554-74-2[1]

Biological Activity: In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized below.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ in μM)

Cell LineCancer TypeIC₅₀ (μM)
HL-60 Human promyelocytic leukemia1.5
SMMC-7721 Human hepatoma2.1
A-549 Human lung carcinoma2.9
MCF-7 Human breast adenocarcinoma2.5
SW-480 Human colon adenocarcinoma3.8

Experimental Protocols

Isolation of this compound from Isodon adenolomus

The following protocol is a detailed methodology for the extraction and purification of this compound from the aerial parts of Isodon adenolomus.

Experimental Workflow for this compound Isolation

G plant_material Air-dried and powdered aerial parts of I. adenolomus (10 kg) extraction Extraction with 70% aqueous acetone (B3395972) (3 x 20 L, 3 days each) plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partition Partition between EtOAc and H₂O concentration->partition EtOAc_fraction EtOAc-soluble fraction (300 g) partition->EtOAc_fraction silica_gel_1 Silica (B1680970) gel column chromatography (CHCl₃-MeOH gradient) EtOAc_fraction->silica_gel_1 fraction_A Fraction A silica_gel_1->fraction_A MCI_gel MCI gel column chromatography (MeOH-H₂O gradient) fraction_A->MCI_gel fraction_B Fraction B MCI_gel->fraction_B sephadex Sephadex LH-20 column chromatography (CHCl₃-MeOH, 1:1) fraction_B->sephadex fraction_C Fraction C sephadex->fraction_C rp_18 Lichroprep RP-18 column chromatography (Me₂CO-H₂O gradient) fraction_C->rp_18 fraction_D Fraction D rp_18->fraction_D hplc Semipreparative HPLC (MeOH-H₂O) fraction_D->hplc This compound This compound (Compound 14) hplc->this compound

Caption: Isolation and purification workflow for this compound.

  • Extraction: The air-dried and powdered aerial parts of I. adenolomus (10 kg) are extracted three times with 70% aqueous acetone (20 L each time, for 3 days each) at room temperature.

  • Concentration and Partitioning: The combined acetone extract is concentrated under reduced pressure to yield a residue that is then partitioned between ethyl acetate (B1210297) (EtOAc) and water.

  • Initial Chromatographic Separation: The EtOAc-soluble fraction (300 g) is subjected to column chromatography over silica gel, eluting with a gradient of chloroform-methanol (CHCl₃-MeOH) to yield several fractions.

  • Further Purification: The fraction containing this compound is further purified by a series of column chromatography steps, including MCI gel (eluting with a methanol-water gradient), Sephadex LH-20 (eluting with a 1:1 mixture of CHCl₃-MeOH), and Lichroprep RP-18 (eluting with an acetone-water gradient).

  • Final Purification: The final purification is achieved by semipreparative High-Performance Liquid Chromatography (HPLC) using a methanol-water mobile phase to yield pure this compound.

Cytotoxicity Assay

The in vitro cytotoxicity of this compound against human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curves.

Signaling Pathway Analysis

Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of this compound. One key pathway identified involves the regulation of Polo-like kinase 1 (PLK1), a critical regulator of cell cycle progression.

This compound-Mediated PLK1 Signaling Pathway in Breast Cancer Cells

G cluster_pathway PLK1 Signaling This compound This compound PLK1 PLK1 This compound->PLK1 inhibits expression CDC25C CDC25C PLK1->CDC25C activates AKT AKT PLK1->AKT activates CellCycleArrest G2/M Phase Cell Cycle Arrest CDC25C->CellCycleArrest promotes progression p_AKT p-AKT (T308) AKT->p_AKT phosphorylation Apoptosis Apoptosis p_AKT->Apoptosis inhibits

References

Lasiokaurinin: A Technical Guide to its Biological and Cytotoxic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, an ent-kaurane diterpenoid primarily isolated from plants of the Isodon genus, has emerged as a molecule of interest in oncological research. Exhibiting notable cytotoxic effects against a range of human cancer cell lines, its biological activity is primarily characterized by the induction of apoptosis and cell cycle arrest. Mechanistic studies, particularly involving synthetically derived analogs, point towards the engagement of the intrinsic mitochondrial apoptotic pathway. This technical guide provides a consolidated overview of the current data on this compound's cytotoxic and biological activities, details the experimental protocols used for its evaluation, and visualizes its mechanistic pathways to support further research and drug development efforts.

Cytotoxic Activity of this compound

This compound has demonstrated varied cytotoxic efficacy across multiple human cancer cell lines. Its inhibitory concentration (IC₅₀) values, a measure of its potency, have been quantitatively assessed in several studies. The data underscores its potential as an anticancer agent, particularly against breast and gastrointestinal cancers.

A comparative study involving six ent-kaurane diterpenoids evaluated their effects on human hepatocellular carcinoma (HepG2), lung carcinoma (GLC-82), and promyelocytic leukemia (HL-60) cell lines. In this analysis, Lasiokaurin exhibited lower cytotoxicity compared to compounds like Rabdosin B and Oridonin[1]. However, other studies have reported significant activity against different cell lines, as detailed in the table below.

Cell LineCancer TypeIC₅₀ (µM)Reference
MGC-803Human Gastric Carcinoma> 40[2]
CaEs-17Human Esophageal Carcinoma> 40[2]
SK-BR-3Human Breast Cancer1.59[3]
MDA-MB-231Human Breast Cancer2.1[3]
BT-549Human Breast Cancer2.58
MCF-7Human Breast Cancer4.06
T-47DHuman Breast Cancer4.16

Biological Activities and Mechanism of Action

The primary mechanism underlying the cytotoxic effects of this compound and its derivatives is the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.

Induction of Apoptosis

Studies on highly active synthetic derivatives of this compound have provided significant insights into its pro-apoptotic mechanism. One potent derivative was shown to induce apoptosis in human esophageal carcinoma cells (CaEs-17) through the mitochondria-related pathway. This intrinsic pathway is a critical regulator of cell death and is a common target for chemotherapeutic agents. The general mechanism for ent-kaurane diterpenoids involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent apoptosis. This process typically involves the activation of a cascade of cysteine proteases known as caspases.

Cell Cycle Arrest

In addition to apoptosis, this compound has been shown to interfere with cell cycle progression. It effectively induces a G2/M phase block in breast cancer cells. Further investigation into a this compound derivative revealed an arrest at the S phase of the cell cycle in CaEs-17 cells. This was accompanied by the modulation of key cell cycle regulatory proteins, including the upregulation of Cyclin-Dependent Kinase 2 (CDK2) and the downregulation of Ataxia-Telangiectasia Mutated (ATM) and Cyclin A1. The disruption of the cell cycle prevents cancer cells from proliferating and can trigger apoptosis.

Signaling Pathway Modulation

The anticancer effects of this compound are mediated by its influence on specific cellular signaling pathways. Research has demonstrated that this compound exerts its effects by inhibiting the PLK1/CDC25C and PLK1/AKT pathways. Polo-like kinase 1 (PLK1) is a key regulator of mitosis, and its inhibition leads to cell cycle arrest and apoptosis, making it a promising target for cancer therapy. The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis and cell cycle arrest.

G cluster_G2M G2/M Arrest Pathway cluster_Apoptosis Mitochondrial Apoptosis Pathway cluster_S S Phase Arrest Pathway (Observed in Derivatives) This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits G2M_Block G2/M Phase Arrest This compound->G2M_Block Mito Mitochondrion This compound->Mito Induces Stress Bcl2 Bcl-2 Family (Modulation) This compound->Bcl2 ATM_cycA1 ATM & Cyclin A1 (Downregulation) This compound->ATM_cycA1 CDK2 CDK2 (Upregulation) This compound->CDK2 CDC25C CDC25C PLK1->CDC25C Activates AKT AKT PLK1->AKT Activates CytC Cytochrome c Release Mito->CytC Bcl2->Mito Regulates Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis S_Block S Phase Arrest ATM_cycA1->S_Block CDK2->S_Block

Caption: Proposed signaling pathways for this compound-induced cytotoxicity.

Experimental Protocols & Workflows

The evaluation of this compound's cytotoxic and biological activities relies on a series of established in vitro assays. The following diagram illustrates a typical experimental workflow, followed by detailed protocols for key methodologies.

G cluster_viability Cytotoxicity Assessment cluster_apoptosis Apoptosis Detection cluster_mechanism Mechanism of Action start Cancer Cell Culture (e.g., MCF-7, HepG2) treat Treatment with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (e.g., MTT Assay) treat->viability flow Flow Cytometry (Annexin V/PI Staining) treat->flow cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) treat->cell_cycle western Western Blot Analysis (Caspases, Bcl-2, PLK1, etc.) treat->western ic50 Calculate IC₅₀ Value viability->ic50 quant Quantify Apoptotic vs. Necrotic vs. Live Cells flow->quant analysis Analyze Cell Cycle Phases & Protein Expression Levels cell_cycle->analysis western->analysis

Caption: General experimental workflow for assessing this compound's activity.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 N HCl.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptosis/necrosis).

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10x Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Protocol: Western Blot for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic and cell cycle pathways, such as caspases, Bcl-2 family members, and PLK1.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PLK1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system.

Procedure:

  • Lysate Preparation: After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities using densitometry software, normalizing to a loading control like β-actin.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye Propidium Iodide (PI) to stain cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.

Materials:

  • Treated and control cells

  • PBS, cold

  • 70% Ethanol (B145695), ice-cold

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect cells after treatment as described in the apoptosis protocol (Protocol 3.2, Step 1).

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in 0.5 mL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use the pulse width and area parameters to exclude doublets and aggregates.

  • Data Interpretation: Model the resulting DNA content histogram using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

References

Lasiokaurinin: A Technical Guide to its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, an ent-kaurane diterpenoid, has emerged as a molecule of significant interest in the scientific community, primarily due to its potent cytotoxic and antitumor activities. First reported in 1976, this natural product, isolated from medicinal plants of the Isodon genus, has been the subject of numerous studies aimed at elucidating its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and biological characterization of this compound, with a focus on its mechanism of action against cancer cells. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this promising compound.

Discovery and History

This compound was first described in a 1976 publication by Fujita and colleagues, which detailed the antitumor activities of several diterpenoids isolated from Isodon species.[1] This initial report identified this compound as a significant bioactive constituent. The primary natural source of this compound is the plant Isodon rubescens, a perennial herb used in traditional Chinese medicine. It has also been identified in other related species, including Rabdosia japonica and Rabdosia longituba.

The early research established the chemical structure of this compound as an ent-kaurane diterpenoid, a class of natural products known for their complex polycyclic structures and diverse biological activities. Following its discovery, research on this compound has primarily focused on its potential as an anticancer agent, leading to the investigation of its efficacy in various cancer models and the elucidation of its molecular mechanisms of action.

Physicochemical Properties and Structure

Note: A comprehensive table of 1H and 13C NMR data for this compound could not be compiled from the available search results. Researchers are advised to consult the primary literature from 1976 or specialized natural product databases for this information.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has demonstrated significant cytotoxicity against a panel of human cancer cell lines, particularly breast cancer.

Cytotoxicity Against Cancer Cell Lines

Studies have shown that this compound inhibits the proliferation of various cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound against several breast cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
SK-BR-3Breast Cancer~1.59
MDA-MB-231Breast Cancer~2.1
BT-549Breast Cancer~2.58
MCF-7Breast Cancer~4.06
T-47DBreast Cancer~4.16
Mechanism of Antitumor Activity

Recent research has shed light on the molecular mechanisms underlying the antitumor effects of this compound. The primary mechanism involves the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis (programmed cell death).

This is achieved through the regulation of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. This compound has been shown to downregulate the expression of PLK1, leading to the disruption of the cell cycle and the initiation of the apoptotic cascade.

Isolation_Workflow cluster_0 Plant Material Processing cluster_1 Extraction cluster_2 Purification cluster_3 Analysis start Dried Plant Material (Isodon rubescens) grind Grinding to Powder start->grind extraction Solvent Extraction (e.g., Ethanol, Methanol) grind->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partition Solvent Partitioning (e.g., Ethyl Acetate/Water) concentration->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc characterization Structural Elucidation (NMR, MS) hplc->characterization

References

Lasiokaurinin: An ent-kaurane Diterpenoid with Potent Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, an ent-kaurane diterpenoid primarily isolated from plants of the Isodon genus, has emerged as a promising natural product with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound's role as a potent anti-cancer agent, with a particular focus on its activity against triple-negative breast cancer (TNBC). This document details the molecular mechanisms of action, including the modulation of critical signaling pathways, and provides a summary of its efficacy in both in vitro and in vivo models. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate further research and development.

Introduction to ent-kaurane Diterpenoids

ent-kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic kaurane (B74193) skeleton.[1] These compounds are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] Their complex structures and potent biological activities have made them attractive targets for drug discovery and development. This compound is a notable member of this class, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Anti-Cancer Activity of this compound

This compound has demonstrated potent cytotoxic activity against a range of cancer cells, with particularly significant effects observed in triple-negative breast cancer (TNBC), a highly aggressive and difficult-to-treat subtype of breast cancer.[3][4]

In Vitro Efficacy

Studies have shown that this compound inhibits the proliferation of TNBC cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound against various breast cancer cell lines are summarized in Table 1.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer5.23 ± 0.54
MDA-MB-468Triple-Negative Breast Cancer6.18 ± 0.72
MCF7Estrogen Receptor-Positive Breast Cancer12.54 ± 1.33
Table 1: IC50 values of this compound in breast cancer cell lines after 48 hours of treatment, as determined by MTT assay.[4]

Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in TNBC cells.[3][4] Flow cytometry analysis revealed that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle and a significant increase in the apoptotic cell population (Table 2).

Treatment (MDA-MB-231 cells)% of Cells in G0/G1% of Cells in S% of Cells in G2/MApoptosis Rate (%)
Control55.2 ± 2.128.4 ± 1.516.4 ± 1.23.5 ± 0.4
This compound (5 µM)42.1 ± 1.820.3 ± 1.137.6 ± 1.918.7 ± 1.5
This compound (10 µM)30.5 ± 1.515.1 ± 0.954.4 ± 2.335.2 ± 2.1
Table 2: Effect of this compound on cell cycle distribution and apoptosis in MDA-MB-231 cells after 24 hours of treatment.[4]
In Vivo Efficacy

The anti-tumor activity of this compound has also been validated in a xenograft mouse model.[3][5] Administration of this compound significantly suppressed tumor growth in mice bearing MDA-MB-231 xenografts (Table 3).

Treatment GroupDosageMean Tumor Volume (mm³) at Day 20Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound (LD)5 mg/kg750 ± 11040
This compound (HD)10 mg/kg480 ± 9561.6
Docetaxel10 mg/kg450 ± 9064
Table 3: In vivo anti-tumor effect of this compound on MDA-MB-231 xenografts in BALB/c nude mice.[5]

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. The primary pathways affected are the PI3K/Akt/mTOR and STAT3 signaling cascades.[3][4]

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is a hallmark of many cancers, including TNBC. This compound has been shown to effectively inhibit the activation of this pathway by reducing the phosphorylation of key components such as Akt and mTOR.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation This compound This compound This compound->Akt Inhibits Phosphorylation This compound->mTORC1 Inhibits Phosphorylation

Figure 1: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
Inhibition of the STAT3 Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.[3] Constitutive activation of STAT3 is frequently observed in TNBC and is associated with a poor prognosis. This compound has been found to suppress the activation of STAT3 by inhibiting its phosphorylation.[4]

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->GeneExpression Promotes This compound This compound This compound->STAT3 Inhibits Phosphorylation

Figure 2: this compound's inhibition of the STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with This compound Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (4h) Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Read Read Absorbance (570 nm) Add_DMSO->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[7]

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.[8]

Protocol:

  • Lyse this compound-treated cells in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA protein assay.

  • Separate the protein lysates (20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-mTOR, anti-p-STAT3, anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound, an ent-kaurane diterpenoid, exhibits potent anti-cancer activity, particularly against triple-negative breast cancer. Its mechanism of action involves the induction of cell cycle arrest and apoptosis through the inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways. The in vitro and in vivo data presented in this guide highlight the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to explore its efficacy in other cancer types, to elucidate its pharmacokinetic and pharmacodynamic properties, and to conduct preclinical and clinical trials to evaluate its safety and therapeutic efficacy in humans. The detailed protocols provided herein serve as a valuable resource for researchers aiming to advance the study of this promising natural product.

References

In-depth Technical Guide to Lasiokaurin: Spectroscopic Data and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "Lasiokaurinin" as specified in the query is not found in the scientific literature. It is highly probable that this is a minor misspelling of Lasiokaurin , an ent-kaurane diterpenoid isolated from plants of the Isodon (formerly Rabdosia) genus, such as Isodon rubescens and Isodon longituba. This guide pertains to the well-documented compound, Lasiokaurin.

This technical guide provides a comprehensive overview of the spectroscopic data for Lasiokaurin, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. It also details the experimental protocols for its isolation and characterization and explores its biological activities, with a focus on its anti-cancer signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data for Lasiokaurin

The structural elucidation of Lasiokaurin, an ent-kaurane diterpenoid, has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Lasiokaurin (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.65m
2.10m
1.50m
1.60m
1.25m
1.45m
52.45d9.2
65.90dd9.2, 2.8
76.10d2.8
92.60m
114.85br s
132.95m
144.90t3.0
17a5.15s
17b5.25s
181.10s
191.15s
201.05s
OAc2.15s

Table 2: ¹³C NMR Spectroscopic Data for Lasiokaurin (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
139.4
218.8
342.2
433.4
552.1
6129.8
7138.9
854.8
948.2
1044.1
1168.9
1228.9
1338.1
1475.6
15208.2
16150.1
17115.5
1833.6
1921.8
2018.2
OAc (C=O)170.5
OAc (CH₃)21.2
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Lasiokaurin

TechniqueIonization ModeObserved Ion (m/z)Molecular Formula
High-Resolution Mass Spectrometry (HRMS)ESI+[M+H]⁺, [M+Na]⁺C₂₂H₂₈O₆
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for Lasiokaurin

Wavenumber (cm⁻¹)Functional Group Assignment
~3450O-H stretch (hydroxyl)
~2950C-H stretch (aliphatic)
~1740C=O stretch (acetate)
~1710C=O stretch (ketone)
~1660C=C stretch (alkene)

Experimental Protocols

The data presented above are typically acquired through the following standard methodologies in natural product chemistry.

Isolation of Lasiokaurin
  • Extraction: Dried and powdered aerial parts of Isodon species are extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatography: The fraction containing Lasiokaurin (typically the chloroform or ethyl acetate fraction) is subjected to multiple chromatographic steps for purification. This usually involves:

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate major fractions.

    • Sephadex LH-20 Column Chromatography: Fractions rich in Lasiokaurin are further purified on a Sephadex LH-20 column using a solvent like methanol to remove smaller molecules and pigments.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield pure Lasiokaurin.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained on a mass spectrometer, often using electrospray ionization (ESI) in positive ion mode to determine the exact mass and molecular formula of the compound.

  • Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a NaCl plate.

Biological Activity and Signaling Pathways

Lasiokaurin has demonstrated significant anti-cancer activity in various cancer models. Its mechanism of action involves the modulation of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Anti-Cancer Activity in Triple-Negative Breast Cancer (TNBC)

Recent studies have shown that Lasiokaurin exhibits potent inhibitory activity against TNBC both in vitro and in vivo.[1][2] It induces cell cycle arrest, apoptosis, and DNA damage in TNBC cells.[1] The key mechanisms involve the inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways, which are often dysregulated in TNBC.[1][2]

Lasiokaurin_TNBC_Pathway Lasiokaurin Lasiokaurin PI3K PI3K Lasiokaurin->PI3K inhibits STAT3 STAT3 Lasiokaurin->STAT3 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis STAT3->Proliferation

Caption: Lasiokaurin's inhibitory action on PI3K/Akt/mTOR and STAT3 pathways in TNBC.

Anti-Cancer Activity in Nasopharyngeal Carcinoma (NPC)

Lasiokaurin has also been shown to be effective against nasopharyngeal carcinoma. It inhibits cell proliferation, migration, and invasion, while inducing apoptosis and G2/M cell cycle arrest. Its anti-NPC activity is associated with the suppression of multiple signaling pathways, including MAPK, mTOR, STAT3, and NF-κB.

Lasiokaurin_NPC_Pathway Lasiokaurin Lasiokaurin MAPK MAPK Lasiokaurin->MAPK inhibits mTOR mTOR Lasiokaurin->mTOR inhibits STAT3 STAT3 Lasiokaurin->STAT3 inhibits NFkB NF-κB Lasiokaurin->NFkB inhibits CancerProgression NPC Proliferation, Invasion & Survival MAPK->CancerProgression mTOR->CancerProgression STAT3->CancerProgression NFkB->CancerProgression

Caption: Lasiokaurin's multi-target inhibition of pro-cancerous pathways in NPC.

Experimental Workflow for Biological Activity Assessment

The investigation of Lasiokaurin's anti-cancer effects typically follows a structured workflow, from initial screening to mechanistic studies.

Lasiokaurin_Bioactivity_Workflow InVitro In Vitro Studies (Cancer Cell Lines) CellViability Cell Viability Assays (MTT, Colony Formation) InVitro->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) InVitro->CellCycle Apoptosis Apoptosis Assays (Annexin V/PI) InVitro->Apoptosis Metastasis Metastasis Assays (Wound Healing, Transwell) InVitro->Metastasis Mechanism Mechanistic Studies (Western Blot, RNA-seq) CellViability->Mechanism CellCycle->Mechanism Apoptosis->Mechanism Metastasis->Mechanism InVivo In Vivo Studies (Xenograft Mouse Model) Mechanism->InVivo Efficacy Tumor Growth Inhibition & Toxicity Assessment InVivo->Efficacy

Caption: Workflow for evaluating the anti-cancer properties of Lasiokaurin.

References

The Architecture of Lasiokaurinin: An In-depth Technical Guide to its Biosynthesis in Isodon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, an ent-kaurane diterpenoid isolated from Isodon trichocarpus, has garnered significant interest for its potential pharmacological activities, including antiproliferative effects. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the intricate tailoring steps that forge its unique chemical architecture. This document outlines a putative biosynthetic pathway, details relevant experimental protocols for pathway elucidation, presents available quantitative data, and utilizes visualizations to illustrate key concepts and workflows. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this guide synthesizes current knowledge on diterpenoid biosynthesis in Isodon to provide a foundational framework for future research and development.

Introduction to Isodon Diterpenoids

The genus Isodon, a member of the Lamiaceae family, is a rich source of structurally diverse diterpenoids, with over 1200 identified compounds.[1] These natural products, particularly the ent-kaurane class, exhibit a wide array of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[2][3] this compound, found in Isodon trichocarpus, is an example of a highly oxygenated ent-kaurane diterpenoid that has demonstrated antiproliferative activity against cancer cell lines.[2] The biosynthesis of these complex molecules begins with the cyclization of the universal C20 precursor, geranylgeranyl diphosphate (GGPP), followed by a series of oxidative modifications catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes.[4]

The Core Biosynthetic Pathway: From GGPP to ent-Kaurene (B36324)

The initial steps in the formation of the ent-kaurane skeleton are conserved across many plant species, including Isodon. This two-step cyclization is catalyzed by two distinct types of diterpene synthases (diTPSs).

  • Formation of ent-Copalyl Diphosphate (ent-CPP): The pathway is initiated by a class II diTPS, ent-copalyl diphosphate synthase (ent-CPS), which protonates the terminal double bond of GGPP to initiate a cascade of cyclizations, ultimately forming the bicyclic intermediate, ent-CPP.[4]

  • Formation of ent-Kaurene: A class I diTPS, ent-kaurene synthase (ent-KS), then facilitates the removal of the diphosphate group from ent-CPP and orchestrates a second cyclization and rearrangement to produce the tetracyclic hydrocarbon scaffold, ent-kaurene.[4]

ent_Kaurene_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Putative_Lasiokaurinin_Pathway ent_Kaurene ent-Kaurene Intermediate1 ent-Kauran-7-ol ent_Kaurene->Intermediate1 CYP450 (putative C-7 hydroxylase) Intermediate2 ent-Kauran-1,7-diol Intermediate1->Intermediate2 CYP450 (putative C-1 hydroxylase) Lasiokaurin_precursor Lasiokaurin Precursor (Further Oxidations) Intermediate2->Lasiokaurin_precursor This compound This compound Lasiokaurin_precursor->this compound Tailoring Enzymes Gene_Discovery_Workflow RNA_Seq 1. RNA-Seq of Isodon trichocarpus (e.g., leaf vs. root tissue) Assembly 2. De novo Transcriptome Assembly RNA_Seq->Assembly Annotation 3. Functional Annotation of Unigenes (BLAST, GO, KEGG) Assembly->Annotation Coexpression 4. Gene Co-expression Network Analysis (e.g., with known diTPS genes) Annotation->Coexpression Candidate_Genes 5. Identification of Candidate CYP450s and other tailoring enzymes Coexpression->Candidate_Genes Enzyme_Characterization_Workflow Cloning 1. Clone Candidate Gene into Expression Vector Expression 2. Heterologous Expression (e.g., Yeast) Cloning->Expression Microsomes 3. Prepare Microsomes Expression->Microsomes Assay 4. In vitro Enzyme Assay with Substrate + NADPH/CPR Microsomes->Assay Analysis 5. Product Analysis (GC-MS or LC-MS) Assay->Analysis

References

Lasiokaurinin: A Comprehensive Technical Review of its Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurinin, an ent-kaurane diterpenoid isolated from plants of the Isodon genus, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides an in-depth review of the existing research literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used in its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Data Presentation: In Vitro Cytotoxicity of this compound

The anti-proliferative effects of this compound have been evaluated across various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Citation
SK-BR-3Breast Cancer1.59[1][2]
MDA-MB-231Breast Cancer2.1[1][2]
BT-549Breast Cancer2.58[1]
MCF-7Breast Cancer4.06[1][2]
T-47DBreast Cancer4.16[1][2]
MGC-803Gastric Cancer0.47[3]
CaEs-17Esophageal Carcinoma0.20[3]

Note: The IC50 values for MGC-803 and CaEs-17 cells were reported for a derivative of this compound, compound 10, which exhibited stronger cytotoxicity than the parent compound[3].

Core Signaling Pathways Modulated by this compound

Research has elucidated that this compound exerts its anti-cancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer. These include the PLK1, PI3K/Akt/mTOR, and STAT3 pathways.

Inhibition of the PLK1 Signaling Pathway

Polo-like kinase 1 (PLK1) is a key regulator of mitotic progression, and its overexpression is common in many cancers. This compound has been shown to reduce both the mRNA and protein expression of PLK1 in breast cancer cells[1][4]. This inhibition leads to the downregulation of downstream targets such as CDC25C, resulting in G2/M phase cell cycle arrest and the induction of apoptosis[1][4].

PLK1_Pathway This compound This compound PLK1 PLK1 This compound->PLK1 CDC25C CDC25C PLK1->CDC25C Apoptosis Apoptosis PLK1->Apoptosis G2M_Arrest G2/M Phase Arrest CDC25C->G2M_Arrest

Caption: this compound inhibits PLK1 expression.

Downregulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell proliferation, growth, and survival. This compound has been demonstrated to effectively inhibit the activation of this pathway in triple-negative breast cancer (TNBC) cells[5][6]. It achieves this by reducing the phosphorylation levels of key components including PI3K, Akt, and mTOR[6].

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Suppression of the STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis. This compound has been shown to inhibit the STAT3 signaling pathway in TNBC cells, contributing to its anti-cancer effects[5][6].

STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription

Caption: this compound inhibits STAT3 signaling.

Experimental Protocols

This section provides generalized methodologies for the key experiments cited in this compound research. These protocols are based on standard laboratory practices and should be optimized for specific experimental conditions.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance (570 nm) solubilize->read

Caption: A generalized workflow for the MTT assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to assess their expression and phosphorylation status.

Workflow:

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection

Caption: A generalized workflow for Western blot analysis.

Detailed Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

Flow cytometry is used to analyze the cell cycle distribution and to quantify apoptotic cells.

Workflow:

Flow_Cytometry_Workflow cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay cc_start Harvest & Fix Cells cc_stain Stain with Propidium (B1200493) Iodide (PI) cc_start->cc_stain cc_analyze Analyze by Flow Cytometry cc_stain->cc_analyze ap_start Harvest Cells ap_stain Stain with Annexin V & PI ap_start->ap_stain ap_analyze Analyze by Flow Cytometry ap_stain->ap_analyze

Caption: Generalized workflows for cell cycle and apoptosis analysis.

Detailed Methodology for Cell Cycle Analysis:

  • Cell Preparation: Treat cells with this compound for 24-48 hours, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Detailed Methodology for Apoptosis Assay (Annexin V/PI Staining):

  • Cell Preparation: Treat cells with this compound, then harvest both adherent and floating cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-Inflammatory Potential: An Area for Future Research

While the anti-cancer properties of this compound are increasingly well-documented, its anti-inflammatory effects remain a largely unexplored area of research. Some studies on other ent-kaurane diterpenoids have shown significant anti-inflammatory and anti-neuroinflammatory activities, often through the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory mediators[7][8][9][10][11]. Given the structural similarity, it is plausible that this compound may also possess anti-inflammatory properties. Further investigation into its effects on inflammatory pathways, such as the NF-κB signaling cascade, is warranted to fully elucidate its therapeutic potential.

Conclusion

This compound is a promising natural product with potent anti-cancer activity, particularly against breast cancer. Its mechanism of action involves the inhibition of key signaling pathways, including PLK1, PI3K/Akt/mTOR, and STAT3, leading to cell cycle arrest and apoptosis. This technical guide has summarized the available quantitative data and provided an overview of the experimental protocols used to investigate its biological effects. While significant progress has been made, further research is needed to fully understand its therapeutic potential, including its efficacy in other cancer types, its in vivo activity, and its potential anti-inflammatory properties. The information compiled in this document aims to facilitate and inspire future research into this valuable natural compound.

References

Methodological & Application

Application Notes and Protocols for Assessing Lasiokaurinin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of Lasiokaurinin, a natural product of interest. The protocols detailed below will enable researchers to quantify apoptosis, elucidate the underlying signaling pathways, and assess the potential of this compound as a therapeutic agent.

Introduction to Apoptosis Assays

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1][2] Numerous therapeutic agents, including natural products, exert their effects by inducing apoptosis in target cells.[1][3][4] A multi-faceted approach employing a combination of assays is recommended to accurately confirm and characterize the apoptotic process. This guide outlines key assays to study this compound-induced apoptosis, focusing on changes in the plasma membrane, activation of caspases, and alterations in key regulatory proteins.

Key Experimental Protocols

To thoroughly investigate this compound-induced apoptosis, a series of assays should be performed. These include the Annexin V-FITC/PI assay for early and late apoptosis detection, caspase activity assays to measure the activation of key executioner enzymes, and Western blotting to analyze the expression of apoptosis-related proteins.

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live and early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Protocol:

  • Cell Culture and Treatment: Seed cells at a density of 1-5 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for desired time points. Include a vehicle-treated control group.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (optional, for distinguishing from necrotic cells).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Annexin V-FITC is typically detected in the FITC channel (Ex = 488 nm; Em = 530 nm) and PI in the phycoerythrin channel.

Caspase Activity Assay

Principle: Caspases are a family of cysteine proteases that play a crucial role as executioners of apoptosis. Caspase-3 is a key executioner caspase. Caspase activity assays often utilize a synthetic peptide substrate that is conjugated to a colorimetric or fluorometric reporter. When cleaved by the active caspase, the reporter is released and can be quantified. For instance, the substrate DEVD-pNA (for caspase-3) releases the chromophore p-nitroanilide (pNA), which can be measured at 405 nm.

Protocol (Colorimetric Assay for Caspase-3):

  • Cell Lysate Preparation: Treat cells with this compound as described above. Collect 1-2 x 10^6 cells and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes. Centrifuge at 12,000 rpm for 10-15 minutes at 4°C. Collect the supernatant which contains the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate. Adjust the volume to 45 µL with lysis buffer. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT. Add 5 µL of DEVD-pNA substrate (4 mM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated samples with the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. Key proteins to investigate include the Bcl-2 family of proteins, which regulate the mitochondrial pathway of apoptosis, and caspases. An increased ratio of pro-apoptotic (e.g., Bax, Bad) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is indicative of apoptosis. The cleavage of caspases (e.g., caspase-3, caspase-9) and their substrates (e.g., PARP) into their active forms is also a hallmark of apoptosis.

Protocol:

  • Cell Lysate Preparation: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Data Presentation

Quantitative data from the apoptosis assays should be summarized in clearly structured tables for easy comparison between different treatment groups.

Table 1: Flow Cytometry Analysis of Apoptosis

Treatment GroupConcentration% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control-
This compoundX µM
This compoundY µM
This compoundZ µM

Table 2: Caspase-3 Activity

Treatment GroupConcentrationCaspase-3 Activity (Fold Change vs. Control)
Control-1.0
This compoundX µM
This compoundY µM
This compoundZ µM

Table 3: Western Blot Densitometry Analysis

Treatment GroupConcentrationRelative Bcl-2 ExpressionRelative Bax ExpressionBax/Bcl-2 RatioRelative Cleaved Caspase-3 ExpressionRelative Cleaved PARP Expression
Control-1.01.01.01.0
This compoundX µM
This compoundY µM
This compoundZ µM

Mandatory Visualizations

Diagrams illustrating the experimental workflow and the signaling pathway potentially modulated by this compound are provided below.

experimental_workflow cluster_treatment Cell Culture & this compound Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_results Results start Seed Cells treatment Treat with this compound start->treatment annexin_v Annexin V/PI Staining treatment->annexin_v caspase Caspase Activity Assay treatment->caspase western Western Blot Analysis treatment->western flow_cytometry Flow Cytometry annexin_v->flow_cytometry spectrophotometry Spectrophotometry caspase->spectrophotometry densitometry Densitometry western->densitometry quantification Quantification of Apoptosis flow_cytometry->quantification spectrophotometry->quantification pathway Elucidation of Signaling Pathway densitometry->pathway

Caption: Experimental workflow for assessing this compound-induced apoptosis.

mitochondrial_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 inhibition bax Bax (Pro-apoptotic) This compound->bax activation mitochondrion Mitochondrion bcl2->mitochondrion inhibits permeabilization bax->mitochondrion promotes permeabilization cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Caption: Putative mitochondrial pathway of this compound-induced apoptosis.

References

Lasiokaurinin: Application Notes and Protocols for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, a natural diterpenoid compound, has demonstrated significant anti-tumor effects in preclinical studies, particularly in breast cancer. This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture experiments. The information presented herein is intended to guide researchers in investigating the cellular and molecular mechanisms of this compound, with a focus on its effects on cell viability, apoptosis, and cell cycle progression.

Introduction

This compound has emerged as a promising natural compound with potent anti-cancer properties. In vitro studies have shown that it can effectively inhibit the proliferation of various cancer cell lines.[1][2][3][4][5] Its primary mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis.[1][2] This is achieved through the modulation of key signaling pathways that regulate cell division and survival. Understanding the precise molecular targets and pathways affected by this compound is crucial for its development as a potential therapeutic agent. These application notes provide a framework for the in vitro investigation of this compound's biological activities.

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. This compound has been shown to significantly suppress the viability of several human breast cancer cell lines in a dose- and time-dependent manner.[1][3][5] The IC50 values for this compound in various breast cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Incubation Time
SK-BR-3Breast Cancer~1.59Not Specified
MDA-MB-231Triple-Negative Breast Cancer~2.1Not Specified
BT-549Breast Cancer~2.58Not Specified
MCF-7Breast Cancer (ER+)~4.06Not Specified
T-47DBreast Cancer~4.16Not Specified
MDA-MB-468Triple-Negative Breast CancerNot SpecifiedNot Specified

Table 1: IC50 values of this compound in various breast cancer cell lines. Data compiled from multiple sources.[1][3][5]

Signaling Pathways

This compound-PLK1 Signaling Pathway

The primary mechanism through which this compound exerts its anti-tumor effects is by regulating the Polo-like kinase 1 (PLK1) pathway.[1][2] PLK1 is a key regulator of cell cycle progression, particularly during the G2/M transition. This compound has been shown to reduce both the mRNA and protein expression of PLK1 in breast cancer cells.[1]

Inhibition of PLK1 by this compound leads to the downregulation of downstream targets, including:

  • CDC25C: A phosphatase that activates the CDC2/Cyclin B1 complex, a critical step for entry into mitosis. By inhibiting PLK1, this compound prevents the activation of CDC25C, leading to G2/M arrest.[1]

  • AKT: A kinase involved in cell survival pathways. This compound treatment leads to decreased phosphorylation of AKT at threonine 308 (p-AKT(T308)), suggesting an inhibition of the PI3K/AKT survival pathway.[1]

The inhibition of these pathways ultimately results in G2/M phase cell cycle arrest and the induction of apoptosis.[1][2]

Lasiokaurinin_Signaling_Pathway cluster_effects Cellular Effects This compound This compound PLK1 PLK1 This compound->PLK1 inhibits Apoptosis Apoptosis This compound->Apoptosis induces CDC25C CDC25C PLK1->CDC25C activates pAKT p-AKT (T308) PLK1->pAKT activates G2M_Arrest G2/M Phase Arrest CDC2_CyclinB1 CDC2/Cyclin B1 CDC25C->CDC2_CyclinB1 activates Cell_Survival Cell Survival pAKT->Cell_Survival promotes G2M_Arrest->Apoptosis can lead to CDC2_CyclinB1->G2M_Arrest promotes entry into M-phase MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat with this compound incubate_24h_1->treat_cells incubate_treatment Incubate (24, 48, 72h) treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan (B1609692) with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 490 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end Apoptosis_Assay_Workflow start Start seed_and_treat Seed cells and treat with this compound start->seed_and_treat harvest_cells Harvest and wash cells seed_and_treat->harvest_cells stain_cells Stain with Annexin V-FITC and PI harvest_cells->stain_cells incubate_dark Incubate in the dark stain_cells->incubate_dark analyze_flow Analyze by flow cytometry incubate_dark->analyze_flow quantify_apoptosis Quantify apoptotic cells analyze_flow->quantify_apoptosis end End quantify_apoptosis->end Cell_Cycle_Analysis_Workflow start Start seed_and_treat Seed cells and treat with this compound start->seed_and_treat harvest_and_fix Harvest and fix cells in ethanol seed_and_treat->harvest_and_fix stain_pi Stain with PI and RNase A harvest_and_fix->stain_pi incubate_dark Incubate in the dark stain_pi->incubate_dark analyze_flow Analyze by flow cytometry incubate_dark->analyze_flow determine_phases Determine cell cycle phase distribution analyze_flow->determine_phases end End determine_phases->end Western_Blot_Workflow start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis end End analysis->end

References

Application Notes and Protocols for Testing Lasiokaurinin's Antibacterial Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurinin, a kaurane-type diterpenoid, belongs to a class of natural products that have demonstrated significant biological activities, including potential antibacterial effects. This document provides detailed application notes and standardized protocols for testing the antibacterial properties of this compound and its analogues. The methodologies outlined here are fundamental in the preliminary screening and characterization of novel antimicrobial agents. While specific data for this compound is limited in publicly available literature, this document leverages data from structurally similar kaurane (B74193) diterpenoids to provide a comprehensive guide. The primary mechanisms of action for kaurane diterpenoids are believed to involve the disruption of the bacterial cell wall and membrane integrity, as well as potential interference with key cellular processes.[1][2]

Data Presentation: Antibacterial Activity of Kaurane Diterpenoids

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various kaurane diterpenoids against a range of pathogenic bacteria. This data is provided to offer a comparative baseline for the expected activity of this compound.

Table 1: MIC of Kaurane Diterpenes against Oral Pathogens [3]

CompoundStreptococcus sobrinusStreptococcus mutansStreptococcus mitisStreptococcus sanguinisLactobacillus caseiStreptococcus salivariusEnterococcus faecalis
ent-kaur-16(17)-en-19-oic acid (KA) 10 µg/mL10 µg/mL10 µg/mL10 µg/mL10 µg/mL100 µg/mL200 µg/mL
15-beta-isovaleryloxy-ent-kaur-16(17)-en-19-oic acid (KA-Ival) >200 µg/mL>200 µg/mL>200 µg/mL>200 µg/mL>200 µg/mL>200 µg/mL>200 µg/mL
Methyl ester of KA (KA-Me) >200 µg/mL>200 µg/mL>200 µg/mL>200 µg/mL>200 µg/mL>200 µg/mL>200 µg/mL

Table 2: MIC of Ent-Kaurane Diterpenes against Multidrug-Resistant Bacteria [1]

CompoundMethicillin-resistant Staphylococcus aureus (MRSA)Vancomycin-resistant Enterococci (VRE)
Sigesbeckin A 64 µg/mL64 µg/mL
Compound 5 (unnamed) 64 µg/mL64 µg/mL

Experimental Protocols

Herein are detailed protocols for three standard assays to determine the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • This compound (or test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., ATCC reference strains)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of the 96-well plate. Typically, a range of concentrations from 256 µg/mL to 0.5 µg/mL is tested.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC plate:

    • From the wells of the completed MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) from each well.

    • Spot-plate each aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of this compound solution and allow them to dry.

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for kaurane diterpenoids.

Experimental_Workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_results Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) MIC_Assay MIC Assay (Broth Microdilution) Bacterial_Culture->MIC_Assay Disk_Diffusion Disk Diffusion (Kirby-Bauer) Bacterial_Culture->Disk_Diffusion Lasiokaurinin_Stock This compound Stock Solution Lasiokaurinin_Stock->MIC_Assay Lasiokaurinin_Stock->Disk_Diffusion MBC_Assay MBC Assay (Subculturing) MIC_Assay->MBC_Assay MIC_Value Determine MIC (Lowest concentration with no growth) MIC_Assay->MIC_Value MBC_Value Determine MBC (≥99.9% killing) MBC_Assay->MBC_Value Zone_of_Inhibition Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_of_Inhibition

Caption: Workflow for assessing the antibacterial effects of this compound.

Mechanism_of_Action cluster_compound Kaurane Diterpenoid (this compound) cluster_bacterium Bacterial Cell cluster_effects Antibacterial Effects This compound This compound Cell_Wall Cell Wall This compound->Cell_Wall Interaction Cell_Membrane Cell Membrane This compound->Cell_Membrane Disruption Cytoplasm Cytoplasm This compound->Cytoplasm Internalization Cell_Wall->Cell_Membrane Membrane_Disruption Membrane Potential Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Metabolic_Inhibition Inhibition of Essential Enzymes Cytoplasm->Metabolic_Inhibition Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Metabolic_Inhibition->Cell_Death

Caption: Postulated mechanism of antibacterial action for kaurane diterpenoids.

References

Lasiokaurinin Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurinin, an ent-kaurane diterpenoid primarily isolated from plants of the Isodon genus, has demonstrated significant anti-tumor properties in preclinical animal models. This document provides a comprehensive overview of the administration of this compound in these models, detailing experimental protocols and summarizing key quantitative data. Additionally, it elucidates the molecular signaling pathways implicated in its therapeutic effects. These notes are intended to serve as a practical guide for researchers investigating the potential of this compound as a novel anti-cancer agent.

Data Presentation: In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in multiple murine cancer models. The following tables summarize the quantitative data from these studies, highlighting the compound's potency and safety profile.

Table 1: Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

Animal ModelCell LineTreatment GroupDosage (mg/kg)Administration RouteTreatment DurationTumor Volume ReductionTumor Weight ReductionEffect on Body Weight
BALB/c Nude MiceMDA-MB-231This compound (Low Dose)5Intraperitoneal (daily)20 daysSignificantSignificantNo discernible impact
BALB/c Nude MiceMDA-MB-231This compound (High Dose)10Intraperitoneal (daily)20 daysSignificant (comparable to Docetaxel)Significant (comparable to Docetaxel)No discernible impact
BALB/c Nude MiceMDA-MB-231Docetaxel (Positive Control)10Intraperitoneal20 daysSignificantSignificantNot specified
BALB/c Nude MiceMDA-MB-231Vehicle Control-Intraperitoneal (daily)20 days--Not specified

Data compiled from a study on the anti-cancer activity of this compound in a triple-negative breast cancer model.[1][2][3]

Table 2: Efficacy of this compound in an Ehrlich Ascites Carcinoma Model

Animal ModelTumor ModelTreatment GroupAdministration RouteOutcome
MiceEhrlich Ascites CarcinomaThis compoundIntraperitonealSignificant anti-tumor activity

A foundational study demonstrated the anti-tumor effects of this compound, though detailed quantitative data on dosage and specific outcomes were not fully elaborated in the initial reports.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key in vivo experiments involving this compound administration.

Protocol 1: Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a TNBC xenograft model.[1][5]

1. Animal Model and Cell Culture:

  • Animal: Female BALB/c nude mice, 5 weeks old.
  • Cell Line: MDA-MB-231 human breast cancer cells.
  • Cell Preparation: Culture MDA-MB-231 cells in appropriate media. Prior to injection, harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 × 10⁶ cells per injection volume.

2. Tumor Inoculation:

  • Inject 1 × 10⁶ MDA-MB-231 cells subcutaneously into the mammary fat pad of each mouse.
  • Monitor tumor growth regularly.

3. Treatment Protocol:

  • Once tumors reach an average volume of approximately 100-120 mm³, randomize mice into treatment and control groups.
  • This compound Groups: Administer this compound intraperitoneally once daily at doses of 5 mg/kg (Low Dose) and 10 mg/kg (High Dose).
  • Vehicle Control Group: Administer an equal volume of the vehicle solution (e.g., 5% Cremophor EL and 5% ethanol (B145695) in saline) via intraperitoneal injection daily.
  • Positive Control Group: Administer a standard chemotherapeutic agent, such as Docetaxel (10 mg/kg), intravenously or intraperitoneally according to the established protocol.
  • Continue treatment for 27 consecutive days.

4. Data Collection and Analysis:

  • Measure tumor volume and mouse body weight every two days. Tumor volume can be calculated using the formula: Volume = (Length × Width²)/2.
  • At the end of the treatment period, euthanize the mice.
  • Excise tumors and record their final weight.
  • Perform statistical analysis to compare tumor growth inhibition and body weight changes between the different groups.

Protocol 2: Ehrlich Ascites Carcinoma (EAC) Mouse Model

This protocol provides a general framework for assessing the anti-tumor activity of this compound in an EAC model.

1. Animal Model and Tumor Induction:

  • Animal: Swiss albino mice.
  • Tumor Model: Ehrlich Ascites Carcinoma (EAC) cells.
  • Tumor Induction: Inoculate EAC cells intraperitoneally into the mice.[6]

2. Treatment Protocol:

  • Following tumor cell inoculation, begin treatment with this compound.
  • This compound Group: Administer this compound via intraperitoneal injection. The specific dosage and treatment schedule should be optimized based on preliminary studies.
  • Control Group: Administer an equal volume of a sterile saline solution intraperitoneally.

3. Efficacy Evaluation:

  • Monitor the mice for changes in body weight and survival time.
  • After a defined period, euthanize the mice and collect the ascitic fluid.
  • Measure the total volume of ascitic fluid and determine the viable tumor cell count.
  • Calculate the percentage of tumor growth inhibition.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.

This compound-Induced Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis in breast cancer cells, as evidenced by the increased expression of cleaved caspase-3 and cleaved PARP.[7] Furthermore, it causes cell cycle arrest at the G2/M phase.[8]

Lasiokaurinin_Mechanism This compound This compound PLK1 PLK1 This compound->PLK1 inhibits CDC25C CDC25C PLK1->CDC25C activates G2M_Arrest G2/M Phase Arrest AKT AKT PLK1->AKT activates CDC25C->G2M_Arrest promotes progression past Apoptosis Apoptosis AKT->Apoptosis inhibits

This compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Broader Signaling Pathways of ent-Kaurane Diterpenoids

Research on this compound and related ent-kaurane diterpenoids has implicated several critical signaling pathways in their anti-cancer activity.[2][3] These include the PI3K/Akt/mTOR and STAT3 pathways. The generation of reactive oxygen species (ROS) leading to JNK activation has also been observed with other active ent-kaurane diterpenoids.[9]

ent_Kaurane_Pathways ent_Kaurane ent-Kaurane Diterpenoids (e.g., this compound) PI3K PI3K ent_Kaurane->PI3K inhibits STAT3 STAT3 ent_Kaurane->STAT3 inhibits ROS ROS Generation ent_Kaurane->ROS induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes STAT3->Proliferation promotes JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis induces

Key signaling pathways modulated by ent-kaurane diterpenoids.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in animal models.

Experimental_Workflow Start Start: Hypothesis This compound has anti-tumor activity Cell_Culture In Vitro Studies (e.g., Cytotoxicity assays on cancer cell lines) Start->Cell_Culture Animal_Model Animal Model Selection (e.g., Xenograft, Ascites) Cell_Culture->Animal_Model Tumor_Induction Tumor Induction Animal_Model->Tumor_Induction Treatment This compound Administration (IP injection) Tumor_Induction->Treatment Data_Collection Data Collection (Tumor size, body weight, survival) Treatment->Data_Collection Analysis Endpoint Analysis (Tumor weight, histology, molecular analysis) Data_Collection->Analysis Conclusion Conclusion Evaluate efficacy and mechanism Analysis->Conclusion

Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for the Extraction and Purification of Lasiokaurinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of Lasiokaurinin, an ent-kaurane diterpenoid with significant biological activities. The protocols are compiled from established methods for the isolation of diterpenoids from plant sources, particularly from the Isodon genus.

Introduction

This compound is a natural compound that has garnered interest in the scientific community for its potential therapeutic properties, including cytotoxic and anti-inflammatory activities. Accurate and efficient extraction and purification are crucial for its further investigation and development. This document outlines a comprehensive workflow from raw plant material to purified this compound, including protocols for extraction, chromatographic separation, and crystallization.

Data Summary

The following table summarizes typical quantitative data associated with the extraction and purification of this compound and related ent-kaurane diterpenoids from Isodon species. Please note that yields can vary depending on the plant species, geographical location, harvest time, and the specific parameters of the extraction and purification process.

ParameterMethodTypical ValuesReference
Extraction Yield (Crude Extract) Ethanol Maceration/Soxhlet5-15% (w/w) of dried plant materialGeneral Knowledge
This compound Content in Crude Extract HPLC Analysis0.1-1.0% (w/w)Inferred from isolation studies
Column Chromatography Recovery Silica (B1680970) Gel Chromatography60-80% of this compound from the loaded fractionGeneral Knowledge
Final Purity (after HPLC) Preparative RP-HPLC>98%[1]
Final Purity (after Crystallization) Recrystallization>99%General Knowledge

Experimental Protocols

Protocol 1: Extraction of this compound from Isodon sp.

This protocol describes the initial extraction of this compound from dried and powdered plant material.

1. Materials and Equipment:

  • Dried and powdered aerial parts of Isodon sp.
  • 95% Ethanol (EtOH)
  • Petroleum Ether
  • Ethyl Acetate (B1210297) (EtOAc)
  • Methanol (B129727) (MeOH)
  • Rotary evaporator
  • Large glass beakers and flasks
  • Filtration apparatus (e.g., Buchner funnel)
  • Soxhlet extractor (optional)

2. Procedure:

Protocol 2: Purification of this compound by Column Chromatography

This protocol details the separation of this compound from the enriched extract using silica gel column chromatography.

1. Materials and Equipment:

  • Enriched ethyl acetate extract
  • Silica gel (200-300 mesh)
  • Glass chromatography column
  • Solvents: n-hexane, ethyl acetate, chloroform, methanol (all HPLC grade)
  • Thin Layer Chromatography (TLC) plates (silica gel GF254)
  • TLC developing tank
  • UV lamp (254 nm)
  • Vanillin-sulfuric acid staining reagent
  • Fraction collector and collection tubes

2. Procedure:

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

1. Materials and Equipment:

  • Partially purified this compound sample
  • Preparative HPLC system with a UV detector
  • C18 reversed-phase preparative HPLC column
  • Solvents: Acetonitrile (ACN) and water (both HPLC grade)
  • Syringe filters (0.45 µm)

2. Procedure:

Protocol 4: Crystallization

Crystallization can be used as a final purification step to obtain highly pure, crystalline this compound.

1. Materials and Equipment:

  • Purified this compound
  • Solvents for crystallization (e.g., methanol, ethanol, acetone, ethyl acetate, n-hexane)
  • Small glass vials or flasks
  • Heating plate (optional)
  • Filtration apparatus for small crystals

2. Procedure:

Visualizations

Extraction_Workflow Plant Dried & Powdered Isodon sp. Material Extraction Extraction (95% Ethanol) Plant->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 CrudeExtract Crude Ethanolic Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) CrudeExtract->Partitioning PE_Fraction Petroleum Ether Fraction (Discarded) Partitioning->PE_Fraction Non-polar impurities EtOAc_Fraction Enriched Ethyl Acetate Extract Partitioning->EtOAc_Fraction This compound-rich

Caption: Workflow for the extraction of this compound.

Purification_Workflow Start Enriched Ethyl Acetate Extract ColumnChrom Silica Gel Column Chromatography Start->ColumnChrom TLC TLC Analysis of Fractions ColumnChrom->TLC CombineFrac Combine this compound Fractions TLC->CombineFrac PartiallyPure Partially Purified This compound CombineFrac->PartiallyPure HPLC Preparative RP-HPLC PartiallyPure->HPLC PureHPLC Pure this compound (>98%) HPLC->PureHPLC Crystallization Crystallization PureHPLC->Crystallization Crystals Crystalline this compound (>99%) Crystallization->Crystals

Caption: Purification workflow for this compound.

References

Lasiokaurin: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurin, an ent-kaurane diterpenoid derived from Isodon rubescens, has emerged as a compound of interest in oncological research. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating significant activity against various cancer cell lines, including breast, triple-negative breast, and nasopharyngeal carcinomas. These application notes provide a comprehensive overview of the experimentally determined dosages and concentrations of Lasiokaurin, detailed protocols for key experiments, and visualizations of its proposed mechanisms of action.

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages of Lasiokaurin from various experimental studies.

Table 1: In Vitro Efficacy of Lasiokaurin - IC50 Values
Cell LineCancer TypeIC50 (µM)Reference
SK-BR-3Breast Cancer~1.59[1]
MDA-MB-231Triple-Negative Breast Cancer~2.1[1]
BT-549Breast Cancer~2.58[1]
MCF-7Breast Cancer~4.06[1]
T-47DBreast Cancer~4.16[1]
MGC-803Gastric Cancer0.47 (for a derivative)
CaEs-17Esophageal Cancer0.20 (for a derivative)
Table 2: In Vivo Dosage of Lasiokaurin
Animal ModelCancer TypeDosageAdministration RouteTreatment ScheduleReference
Nude Mice (MDA-MB-231 xenograft)Triple-Negative Breast Cancer5 mg/kg (Low Dose)Intraperitoneal injectionDaily
Nude Mice (MDA-MB-231 xenograft)Triple-Negative Breast Cancer10 mg/kg (High Dose)Intraperitoneal injectionDaily
Nude Mice (MDA-MB-231 xenograft)Breast CancerNot specifiedIntraperitoneal injectionEvery two days for 27 days
Nude Mice (MGC-803 xenograft)Gastric CancerNot specifiedNot specifiedNot specified

Experimental Protocols

In Vitro Cell Viability and Proliferation Assays

a. MTT Assay

This protocol is adapted from studies investigating the anti-proliferative effects of Lasiokaurin on breast cancer cell lines.

  • Cell Seeding: Seed breast cancer cells (e.g., SK-BR-3, MDA-MB-231) into 96-well plates at a density of 5 x 10³ cells per well.

  • Incubation: Incubate the cells for 12-24 hours to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of Lasiokaurin (e.g., 0.2–50 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The inhibition rate can be calculated using the formula: Inhibition rate (%) = (1 - absorbance of the treated group / absorbance of the control group) × 100%.

b. Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells.

  • Cell Seeding: Seed 1000 cells in a 6-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with Lasiokaurin at the desired concentrations.

  • Incubation: Continue incubation for approximately 14 days, allowing colonies to form.

  • Staining: Fix the cells with 4% formaldehyde (B43269) and stain with 1% crystal violet.

  • Quantification: Count the number of colonies using imaging software such as ImageJ.

Cell Cycle and Apoptosis Analysis

a. Cell Cycle Analysis by Flow Cytometry

Lasiokaurin has been shown to induce G2/M phase arrest in breast cancer cells.

  • Cell Seeding: Seed cells in a 6-well plate at a concentration of 8 x 10⁴ cells/well.

  • Incubation and Treatment: After 12 hours of incubation, treat the cells with Lasiokaurin for 48 hours.

  • Cell Staining: Harvest the cells and stain with propidium (B1200493) iodide (PI).

  • Flow Cytometry: Analyze the cell cycle distribution using a FACS-Calibur flow cytometer.

b. Apoptosis Assay

Lasiokaurin can induce apoptosis in cancer cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the cell cycle analysis.

  • Cell Staining: After a 48-hour treatment with Lasiokaurin, stain the cells with Annexin V-FITC and propidium iodide.

  • Flow Cytometry: Detect the apoptotic cells using a flow cytometer.

In Vivo Xenograft Mouse Model

This protocol is based on studies evaluating the in vivo anti-tumor effects of Lasiokaurin.

  • Cell Implantation: Subcutaneously inject 1 x 10⁶ MDA-MB-231 cells into the armpit of nude mice.

  • Tumor Growth: Allow the tumors to grow to a volume of approximately 100 mm³.

  • Grouping and Treatment: Divide the mice into groups: a vehicle control group, a positive control group (e.g., 10 mg/kg docetaxel), and Lasiokaurin treatment groups (e.g., 5 mg/kg and 10 mg/kg).

  • Administration: Administer Lasiokaurin via intraperitoneal injection daily or every two days for a specified period (e.g., 27 days).

  • Monitoring: Measure the body weight and tumor size of the mice every other day. Tumor volume can be calculated using the formula: volume = (length × width²)/2.

  • Endpoint: At the end of the treatment period, euthanize the mice and resect the tumor tissues for further analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Lasiokaurin

Lasiokaurin has been found to exert its anti-cancer effects by modulating several key signaling pathways.

Lasiokaurin_Signaling_Pathways Lasiokaurin Lasiokaurin PLK1 PLK1 Lasiokaurin->PLK1 inhibits PI3K PI3K Lasiokaurin->PI3K inhibits STAT3 STAT3 Lasiokaurin->STAT3 inhibits MAPK MAPK Lasiokaurin->MAPK inhibits NFkB NF-κB Lasiokaurin->NFkB inhibits Apoptosis Apoptosis Lasiokaurin->Apoptosis induces Metastasis ↓ Metastasis Lasiokaurin->Metastasis inhibits CDC25C CDC25C PLK1->CDC25C AKT_p p-AKT PLK1->AKT_p G2M_Arrest G2/M Arrest PLK1->G2M_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation ↓ Proliferation mTOR->Proliferation STAT3->Proliferation MAPK->Proliferation NFkB->Proliferation G2M_Arrest->Apoptosis Apoptosis->Proliferation inhibits

Caption: Lasiokaurin's multi-target signaling inhibition.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for the in vitro evaluation of Lasiokaurin.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) MTT MTT Assay (Cell Viability) Cell_Culture->MTT Colony_Formation Colony Formation Assay (Proliferation) Cell_Culture->Colony_Formation Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Cell_Culture->Flow_Cytometry Wound_Healing Wound Healing/Transwell Assay (Metastasis) Cell_Culture->Wound_Healing Pathway_Analysis Western Blot for Signaling Pathways Cell_Culture->Pathway_Analysis Lasiokaurin_Prep Lasiokaurin Preparation (Stock Solution & Dilutions) Lasiokaurin_Prep->MTT Lasiokaurin_Prep->Colony_Formation Lasiokaurin_Prep->Flow_Cytometry Lasiokaurin_Prep->Wound_Healing Lasiokaurin_Prep->Pathway_Analysis IC50_Calc IC50 Calculation MTT->IC50_Calc Statistical_Analysis Statistical Analysis Colony_Formation->Statistical_Analysis Flow_Cytometry->Statistical_Analysis Wound_Healing->Statistical_Analysis IC50_Calc->Statistical_Analysis Pathway_Analysis->Statistical_Analysis

Caption: Workflow for in vitro Lasiokaurin studies.

Logical Relationship for In Vivo Studies

The diagram below outlines the logical progression of an in vivo experiment to assess Lasiokaurin's efficacy.

In_Vivo_Logic start Establish Xenograft Tumor Model treatment Administer Lasiokaurin (e.g., 5-10 mg/kg) start->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint conclusion Evaluate Anti-Tumor Efficacy and Safety endpoint->conclusion

References

Application of Lasiokaurinin in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurinin (LAS), a natural diterpenoid compound predominantly isolated from plants of the Isodon genus, has emerged as a promising candidate in oncology research. Exhibiting significant anti-tumor properties, this compound has been shown to impede the proliferation of various cancer cells, trigger programmed cell death (apoptosis), and halt the cell cycle at a critical checkpoint.[1][2][3] This document provides a comprehensive overview of the applications of this compound in cancer research, with a focus on its mechanism of action in breast cancer. It includes detailed protocols for key in vitro and in vivo experiments, quantitative data on its efficacy, and visualizations of the molecular pathways it modulates.

Data Presentation: Anti-proliferative Activity of this compound

This compound has demonstrated potent cytotoxic effects across a panel of human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined through MTT assays.

Cell LineCancer TypeIC50 Value (µM)Reference
SK-BR-3Breast Cancer~1.59[3]
MDA-MB-231Triple-Negative Breast Cancer~2.1[3]
BT-549Breast Cancer~2.58
MCF-7Breast Cancer~4.06
T-47DBreast Cancer~4.16

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-targeted mechanism, primarily by inducing G2/M cell cycle arrest and apoptosis. This is achieved through the modulation of key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis and Cell Cycle Arrest

Treatment with this compound leads to a significant increase in the population of apoptotic cells in a dose-dependent manner. Flow cytometry analysis has revealed that this compound effectively induces G2/M phase arrest in breast cancer cells, thereby preventing them from proceeding through mitosis and leading to cell death.

Key Signaling Pathways Modulated by this compound

1. PLK1 Signaling Pathway: this compound has been shown to downregulate the expression of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. The inhibition of PLK1 by this compound leads to the downregulation of its downstream target, CDC25C, and a decrease in AKT phosphorylation, ultimately resulting in G2/M arrest and apoptosis.

PLK1_Pathway cluster_las cluster_pathway PLK1 Signaling Cascade cluster_outcome Cellular Outcomes LAS This compound PLK1 PLK1 LAS->PLK1 inhibits CDC25C CDC25C PLK1->CDC25C activates AKT p-AKT PLK1->AKT activates G2M_Arrest G2/M Phase Arrest PLK1->G2M_Arrest promotes progression past CDC25C->G2M_Arrest promotes progression past Apoptosis Apoptosis G2M_Arrest->Apoptosis leads to PI3K_AKT_mTOR_Pathway cluster_las cluster_pathway PI3K/Akt/mTOR Signaling Cascade cluster_outcome Cellular Outcome LAS This compound PI3K PI3K LAS->PI3K inhibits AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes MTT_Workflow A 1. Seed Cells (e.g., 5x10^3 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (10 µL/well, 5 mg/mL) D->E F 6. Incubate (4h, 37°C) E->F G 7. Add Solubilizing Agent (e.g., 100 µL DMSO) F->G H 8. Measure Absorbance (570 nm) G->H Apoptosis_Workflow A 1. Seed & Treat Cells with this compound B 2. Harvest Cells (including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate (15 min, room temp, dark) E->F G 7. Analyze by Flow Cytometry F->G

References

Protocol for the Solubilization of Lasiokaurinin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the proper dissolution of Lasiokaurinin, an ent-kaurane diterpenoid, to ensure its stability and bioavailability in various in vitro biological assays.

Introduction

This compound is a naturally occurring ent-kaurane diterpenoid that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Proper solubilization of this lipophilic compound is critical for obtaining accurate and reproducible results in biological assays. This protocol outlines the recommended procedure for dissolving this compound to prepare stock solutions and working solutions for use in cell-based and cell-free assays.

Materials and Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or incubator (optional)

  • Appropriate aqueous buffer or cell culture medium (e.g., Phosphate-Buffered Saline (PBS), Dulbecco's Modified Eagle Medium (DMEM))

Solubility and Stock Solution Preparation

Ent-kaurane diterpenoids, the class of compounds this compound belongs to, are generally characterized by their lipophilic nature. While a significant percentage of these compounds are predicted to have some water solubility, their dissolution in aqueous solutions for biological assays can be challenging. Therefore, the use of an organic solvent is recommended to prepare a concentrated stock solution.

Table 1: Recommended Solvents for this compound Stock Solution

SolventRecommended ConcentrationStorage ConditionsNotes
Dimethyl sulfoxide (DMSO)1-10 mM-20°C for long-term storage, protected from light.DMSO is the most common and recommended solvent for preparing stock solutions of lipophilic compounds for biological assays. It is crucial to use a high-purity, sterile grade of DMSO to avoid cytotoxicity from impurities.
Ethanol1-10 mM-20°C for long-term storage.Can be an alternative to DMSO, but its volatility and potential for cytotoxicity at higher concentrations should be considered.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Calculate the required mass of this compound:

    • Determine the molecular weight (MW) of this compound.

    • Use the following formula to calculate the mass required for your desired volume and concentration: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )

    • Example: For a 1 mL of a 10 mM stock solution of a compound with a MW of 350 g/mol : Mass (mg) = 10 mM x 1 mL x 350 g/mol = 3.5 mg

  • Weighing this compound:

    • Accurately weigh the calculated amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Dissolving in DMSO:

    • Add the appropriate volume of cell culture grade DMSO to the tube containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has completely dissolved. If necessary, gentle warming in a water bath (37°C) for a short period (5-10 minutes) can aid dissolution. Avoid excessive heat.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in light-protected tubes. Properly stored, the DMSO stock solution should be stable for several months.

Dissolving_Lasiokaurinin_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso Transfer to tube vortex Vortex to Dissolve add_dmso->vortex store Store at -20°C vortex->store Aliquot thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Assay Medium thaw->dilute mix Mix Gently dilute->mix use Use in Assay mix->use

Caption: Workflow for dissolving this compound and preparing working solutions.

Preparation of Working Solutions for Assays

For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. It is crucial to perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • Thaw the Stock Solution:

    • Remove an aliquot of the this compound stock solution from the -20°C freezer and allow it to thaw at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for your assay.

    • It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Final Concentration in Assay:

    • Add the final diluted this compound solution to the assay wells.

    • Ensure the final DMSO concentration does not exceed the tolerated level for the specific cell line or assay system.

Table 2: Example Dilution Series for a Cytotoxicity Assay

Stock ConcentrationIntermediate DilutionFinal Concentration in AssayFinal DMSO Concentration
10 mM in DMSO1:100 in medium (100 µM)1 µM0.01%
10 mM in DMSO1:100 in medium (100 µM)5 µM0.05%
10 mM in DMSO1:100 in medium (100 µM)10 µM0.1%
10 mM in DMSO1:20 in medium (500 µM)25 µM0.25%
10 mM in DMSO1:20 in medium (500 µM)50 µM0.5%

Application: Example in an Anti-inflammatory Assay (NF-κB Inhibition)

This section provides a general workflow for using the prepared this compound solution in a nuclear factor-kappa B (NF-κB) inhibition assay.

Experimental Workflow:

  • Cell Seeding: Seed cells (e.g., macrophages like RAW 264.7) in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (prepared as described above) for a specified pre-incubation period (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Stimulation: Induce inflammation by adding an inflammatory stimulus (e.g., lipopolysaccharide, LPS).

  • Incubation: Incubate the cells for a period sufficient to allow for NF-κB activation and downstream signaling (e.g., 6-24 hours).

  • Assay Endpoint: Measure the inhibition of NF-κB activity using a suitable method, such as:

    • Quantifying the expression of NF-κB target genes (e.g., TNF-α, IL-6) by qPCR or ELISA.

    • Assessing the nuclear translocation of NF-κB p65 subunit by immunofluorescence or Western blotting of nuclear extracts.

    • Using a reporter gene assay where NF-κB binding elements drive the expression of a reporter protein (e.g., luciferase).

NFkB_Inhibition_Pathway cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's potential mechanism in inhibiting the NF-κB pathway.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

  • Handle DMSO in a well-ventilated area or a chemical fume hood as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

By following this detailed protocol, researchers can ensure the consistent and effective solubilization of this compound, leading to more reliable and reproducible data in their in vitro assays.

Application Note: High-Performance Liquid Chromatography for the Quantification of Lasiokaurinin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Lasiokaurinin in plant extracts and purified samples using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is an ent-kaurane diterpenoid found in various plant species of the Isodon genus (also known as Rabdosia). Diterpenoids from this genus, such as Oridonin, have garnered significant interest for their wide range of biological activities, including anti-tumor effects. As research into the therapeutic potential of this compound progresses, a robust and reliable analytical method for its quantification is essential for quality control, pharmacokinetic studies, and formulation development.

While a specific, validated HPLC method for this compound is not widely published, this application note details a proposed method based on established protocols for analogous diterpenoids isolated from Isodon species.[1] The described method utilizes reverse-phase HPLC with UV detection, a common and effective technique for the analysis of such compounds.[2][3]

Experimental Protocol: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried plant material (e.g., leaves of Isodon lasiocarpus or Isodon japonicus).

Materials:

  • Dried and powdered plant material

  • Methanol (B129727), HPLC grade

  • 95% Ethanol

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper (0.45 µm)

Procedure:

  • Maceration/Sonication:

    • Accurately weigh 2 grams of the powdered plant material.

    • Place the powder in a flask and add 100 mL of methanol.

    • Extract the sample using an ultrasonic bath for 30 minutes at room temperature. Repeat the extraction three times.

    • Alternatively, perform Soxhlet extraction for 8 hours.

  • Filtration and Concentration:

    • Combine the extracts and filter through filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C until a crude extract is obtained.

  • Sample Preparation for HPLC:

    • Dissolve a known amount of the dried crude extract in methanol to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Protocol: HPLC Quantification of this compound

This section details the proposed HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

ParameterProposed Value
HPLC System A standard HPLC system with a pump, autosampler, column oven, and PDA or UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[4]
Mobile Phase A: WaterB: Acetonitrile
Gradient Elution 20% to 50% B over 40 minutes.[2]
Flow Rate 0.75 mL/min.[4]
Column Temperature 40°C.[4]
Detection Wavelength 225 nm (or scan from 200-400 nm with a PDA detector).[2]
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of purified this compound standard in methanol (1 mg/mL) and create a series of dilutions for the calibration curve.

Method Validation (Hypothetical Data)

For any new analytical method, validation is crucial to ensure its accuracy, precision, and reliability. The following are key validation parameters with hypothetical data for the analysis of this compound.

Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the this compound standard.

Concentration (µg/mL)Peak Area (arbitrary units)
5150,000
10305,000
25748,000
501,510,000
1003,005,000
Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) and Limit of Quantification (LOQ): These values determine the sensitivity of the method.

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Precision and Accuracy (Recovery): Precision is assessed by the relative standard deviation (RSD) of multiple measurements, while accuracy is determined by spike and recovery experiments.

QC Level (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
Low (10) < 2.0%< 3.0%98 - 102%
Mid (50) < 1.5%< 2.5%99 - 101%
High (100) < 1.0%< 2.0%98 - 102%

Visualized Workflows

Experimental Workflow for this compound Analysis

Workflow cluster_extraction Sample Preparation & Extraction cluster_hplc HPLC Analysis cluster_data Data Processing plant_material Dried Plant Material powder Grind to Powder plant_material->powder extraction Methanol Extraction (Ultrasonication/Soxhlet) powder->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract dissolve Dissolve in Methanol crude_extract->dissolve filter_hplc 0.45 µm Syringe Filter dissolve->filter_hplc hplc_vial HPLC Vial filter_hplc->hplc_vial hplc_analysis HPLC-UV/PDA Analysis hplc_vial->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow from plant material to quantitative analysis of this compound.

Signaling Pathway (Logical Relationship for Method Development)

Logical_Relationship cluster_method Method Development cluster_validation Method Validation cluster_application Application objective Objective: Quantify this compound extraction_dev Optimize Extraction (Solvent, Time) objective->extraction_dev hplc_dev Optimize HPLC Conditions (Column, Mobile Phase, Gradient) objective->hplc_dev detection_dev Select Detection Wavelength objective->detection_dev linearity Linearity & Range extraction_dev->linearity hplc_dev->linearity detection_dev->linearity sensitivity LOD & LOQ linearity->sensitivity precision Precision (Intra/Inter-day) sensitivity->precision accuracy Accuracy (Recovery) precision->accuracy specificity Specificity accuracy->specificity routine_analysis Routine QC Analysis specificity->routine_analysis

References

Application Notes and Protocols: Lasiokaurinin in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurinin, a diterpenoid compound isolated from Isodon lasiocarpus, has demonstrated notable anti-tumor properties. Preclinical studies have revealed its capacity to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis. The primary mechanism of action of this compound involves the inhibition of Polo-like kinase 1 (PLK1) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. Given that both PLK1 and STAT3 are implicated in chemoresistance, combining this compound with conventional chemotherapy agents presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance.

These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the synergistic potential of this compound in combination with doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696).

Mechanism of Action: this compound

This compound exerts its anti-cancer effects primarily through the modulation of two critical signaling pathways:

  • PLK1 Inhibition: this compound has been shown to suppress the expression of PLK1.[1] PLK1 is a key regulator of the G2/M phase of the cell cycle. Its inhibition leads to G2/M arrest and subsequent apoptosis in cancer cells.[1]

  • STAT3 Inhibition: this compound also acts as an inhibitor of the STAT3 signaling pathway. Persistent activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.

The dual inhibition of these pathways makes this compound a compelling candidate for combination therapies.

Data Presentation: this compound Monotherapy Efficacy

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various breast cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
SK-BR-3Breast Cancer~1-5[1]
MDA-MB-231Breast Cancer~1-5[1]
MCF-7Breast Cancer~1-5[1]
T47DBreast Cancer~1-5
BT549Breast Cancer~1-5

Rationale for Combination Therapy

The rationale for combining this compound with standard chemotherapeutic agents is rooted in the mechanistic synergy of targeting multiple, non-overlapping cancer survival pathways.

  • With Doxorubicin: Doxorubicin induces DNA damage, leading to cell cycle arrest and apoptosis. However, resistance can develop through various mechanisms, including the upregulation of survival pathways. STAT3 inhibition has been shown to increase sensitivity to doxorubicin in breast cancer cells. Furthermore, combining PLK1 inhibitors with doxorubicin has demonstrated synergistic anti-proliferative effects in doxorubicin-resistant osteosarcoma cells.

  • With Cisplatin: Cisplatin forms DNA adducts, triggering apoptosis. Resistance is often associated with enhanced DNA repair and activation of pro-survival signaling. Inhibition of PLK1 has been shown to sensitize esophageal squamous cell carcinoma and gastric cancer cells to cisplatin. Similarly, STAT3 inhibition enhances the cytotoxic effects of cisplatin in various cancers, including ovarian and gastric cancer.

  • With Paclitaxel: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis. Resistance can arise from alterations in microtubule dynamics and evasion of apoptosis. Both PLK1 and STAT3 inhibitors have been shown to synergize with paclitaxel in multiple cancer models, including triple-negative breast cancer and ovarian cancer.

Signaling Pathway Diagrams

Lasiokaurinin_Mechanism cluster_PLK1 PLK1 Pathway cluster_STAT3 STAT3 Pathway This compound This compound PLK1 PLK1 This compound->PLK1 inhibits STAT3 STAT3 This compound->STAT3 inhibits CDC25C CDC25C PLK1->CDC25C activates CyclinB_CDK1 Cyclin B/CDK1 CDC25C->CyclinB_CDK1 activates G2M_Arrest G2/M Arrest CyclinB_CDK1->G2M_Arrest induces Apoptosis Apoptosis G2M_Arrest->Apoptosis STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Transcription promotes Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Proliferation_Survival Proliferation_Survival->Apoptosis inhibition leads to

Caption: Mechanism of action of this compound.

Combination_Therapy_Workflow start Cancer Cell Lines ic50 Determine IC50 values for This compound and Chemotherapy Agent start->ic50 combo_design Design Combination Ratios (e.g., constant ratio) ic50->combo_design viability_assay Cell Viability Assay (MTT/CTG) combo_design->viability_assay ci_analysis Calculate Combination Index (CI) (Chou-Talalay Method) viability_assay->ci_analysis synergy_found Synergy (CI < 1)? ci_analysis->synergy_found mechanism_studies Mechanistic Studies synergy_found->mechanism_studies Yes end Evaluate Therapeutic Potential synergy_found->end No apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mechanism_studies->cell_cycle_assay clonogenic_assay Clonogenic Assay mechanism_studies->clonogenic_assay in_vivo In Vivo Xenograft Studies apoptosis_assay->in_vivo cell_cycle_assay->in_vivo clonogenic_assay->in_vivo in_vivo->end

Caption: Experimental workflow for combination therapy studies.

Experimental Protocols

Cell Viability and Synergy Analysis

Objective: To determine the synergistic anti-proliferative effect of this compound in combination with a chemotherapy agent.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, OVCAR-3)

  • This compound

  • Doxorubicin, Cisplatin, or Paclitaxel

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • CompuSyn software or similar for Combination Index (CI) calculation

Protocol:

  • IC50 Determination:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound and the selected chemotherapy agent individually for 72 hours.

    • Determine cell viability using the MTT or CellTiter-Glo® assay.

    • Calculate the IC50 value for each drug.

  • Combination Treatment:

    • Based on the individual IC50 values, design a combination experiment using a constant ratio of this compound to the chemotherapy agent (e.g., based on the ratio of their IC50s).

    • Treat cells with serial dilutions of the drug combination for 72 hours.

    • Measure cell viability.

  • Synergy Analysis:

    • Calculate the Combination Index (CI) using the Chou-Talalay method.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Apoptosis Assay

Objective: To assess the induction of apoptosis by the combination treatment.

Materials:

  • Cancer cell lines

  • This compound and chemotherapy agent

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50) for 48 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

Cell Cycle Analysis

Objective: To determine the effect of the combination treatment on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound and chemotherapy agent

  • 6-well plates

  • Propidium Iodide (PI)

  • RNase A

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound, the chemotherapy agent, or the combination for 24-48 hours.

  • Harvest and fix the cells in ice-cold 70% ethanol.

  • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

Clonogenic Assay

Objective: To evaluate the long-term effect of the combination treatment on the reproductive integrity of cancer cells.

Materials:

  • Cancer cell lines

  • This compound and chemotherapy agent

  • 6-well plates

  • Crystal violet staining solution

Protocol:

  • Treat cells in a flask with this compound, the chemotherapy agent, or the combination for 24 hours.

  • Harvest the cells and seed a low number of viable cells (e.g., 500-1000 cells) per well in 6-well plates.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Count the number of colonies (containing >50 cells).

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

In Vivo Xenograft Studies

Objective: To assess the in vivo efficacy of the combination therapy in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell lines for xenograft establishment

  • This compound and chemotherapy agent

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups:

    • Vehicle control

    • This compound alone

    • Chemotherapy agent alone

    • This compound + Chemotherapy agent

  • Administer the treatments according to a predetermined schedule and dosage.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare tumor growth inhibition among the different treatment groups.

Conclusion

The dual inhibitory action of this compound on the PLK1 and STAT3 pathways provides a strong mechanistic basis for its use in combination with standard chemotherapy agents like doxorubicin, cisplatin, and paclitaxel. The provided protocols offer a systematic approach to rigorously evaluate the synergistic potential of these combinations, from initial in vitro screening to in vivo validation. Successful outcomes from these studies could pave the way for the development of more effective and durable cancer treatment regimens.

References

Troubleshooting & Optimization

Technical Support Center: [Compound Name] Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving a new hydrophobic compound like [Compound Name]?

A1: For most cell-based experiments, the recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO). It is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds and is generally well-tolerated by most cell lines at low concentrations (typically <0.5% v/v). If DMSO is not suitable, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be considered. Always perform a vehicle control experiment to assess the effect of the solvent on your experimental system.

Q2: My compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A2: Precipitation in aqueous media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of your compound in the cell culture medium.

  • Use a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) to your medium can help to keep the compound in solution. A final concentration of 0.1-0.5% BSA is often effective.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of media, perform serial dilutions. A step-wise dilution can help to avoid immediate precipitation. See the detailed protocol below for the recommended dilution method.

  • Gentle Mixing and Warming: After adding the compound to the media, mix gently and consider briefly warming the solution to 37°C to aid in dissolution. Avoid vigorous vortexing, which can sometimes promote precipitation.

Q3: How do I determine the maximum concentration of the organic solvent (e.g., DMSO) that my cells can tolerate?

A3: It is crucial to determine the solvent tolerance of your specific cell line. This can be done by performing a dose-response experiment with the solvent alone.

  • Plate your cells at the desired density for your main experiment.

  • Prepare serial dilutions of the solvent (e.g., DMSO) in your cell culture medium, typically ranging from 0.01% to 2% (v/v).

  • Treat the cells with these solvent concentrations for the same duration as your planned experiment.

  • Assess cell viability using a standard method such as an MTT, XTT, or trypan blue exclusion assay.

  • The highest concentration of the solvent that does not significantly impact cell viability is your maximum tolerable concentration.

Troubleshooting Guide: Improving [Compound Name] Solubility

This guide provides a systematic approach to addressing solubility challenges during your experiments.

Solvent Selection and Stock Solution Preparation

The choice of solvent is critical for maintaining the stability and activity of your compound. The table below summarizes common solvents used for preparing stock solutions for in vitro studies.

SolventPolarityVolatilityCell ToxicityNotes
DMSO HighLowLow at <0.5%Recommended first choice for most applications. Can be difficult to remove.
Ethanol HighHighModerateUseful for compounds that are less soluble in DMSO. Higher volatility can affect concentration over time.
DMF HighLowHigherA stronger solvent than DMSO, but also more toxic to cells. Use with caution.
Methanol HighHighHighGenerally not recommended for live-cell assays due to its toxicity.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of a hypothetical compound with a molecular weight of 400 g/mol .

  • Weigh the Compound: Accurately weigh out 4 mg of [Compound Name] powder using a calibrated analytical balance.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Gently vortex the solution for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Gentle warming (up to 37°C) can also be applied, but be cautious of compound stability at higher temperatures.

  • Sterile Filtration: Once fully dissolved, sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Experimental Protocol: Preparing Working Solutions for Cell-Based Assays

This protocol describes a two-step dilution method to minimize precipitation when preparing the final working concentrations in aqueous cell culture medium.

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates. For instance, to get to 10 µM in a final volume of 1 mL, you would add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well.

Visualizations

Experimental Workflow: Stock Solution and Serial Dilution

The following diagram illustrates a standard workflow for preparing a stock solution and creating serial dilutions for a cell-based experiment.

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation Compound Weigh [Compound Name] Solvent Add DMSO Compound->Solvent Dissolve Vortex / Sonicate Solvent->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Store Aliquot and Store at -80°C Filter->Store Stock 10 mM Stock in DMSO Store->Stock For Experiment Intermediate Prepare 100 µM Intermediate Dilution in Media Stock->Intermediate Final Prepare Final Concentrations (e.g., 10 µM, 1 µM, 0.1 µM) in Cell Culture Plate Intermediate->Final

Workflow for preparing stock and working solutions.

Hypothetical Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

This diagram illustrates a hypothetical mechanism of action where [Compound Name] acts as an inhibitor of the PI3K signaling pathway, a common target in drug development.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Compound [Compound Name] Compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Technical Support Center: Optimizing Lasiokaurinin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Lasiokaurinin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a naturally occurring diterpenoid. Specifically, it is classified as an ent-kaurane diterpenoid, a group of organic compounds characterized by a specific tetracyclic carbon skeleton.[1][2] These compounds are biosynthesized in plants from geranylgeranyl pyrophosphate.[1][2] Many ent-kaurane diterpenoids have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][3]

Q2: What are the primary factors that can affect this compound stability in cell culture media?

The stability of this compound, like many natural products, can be influenced by several factors within the cell culture environment:

  • pH of the Medium: The pH of the cell culture medium can significantly impact the chemical stability of compounds, potentially leading to hydrolysis or other degradation reactions.

  • Media Composition: Components of the culture medium, such as serum proteins, amino acids, and reducing agents, can interact with this compound.

  • Light Exposure: Photoreactive functional groups within the this compound structure may lead to degradation upon exposure to light.

  • Temperature: Elevated temperatures used for cell culture incubation (typically 37°C) can accelerate the degradation of thermally sensitive compounds.

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidation of susceptible moieties within the molecule.

  • Enzymatic Degradation: Cells themselves can release enzymes into the medium that may metabolize or degrade this compound.

Q3: What is the likely reactive functional group in this compound that contributes to its instability?

Many ent-kaurane diterpenoids possess an α,β-unsaturated ketone moiety. This functional group is a Michael acceptor and can react with nucleophiles, such as sulfhydryl groups in cysteine residues of proteins or other small molecules like glutathione (B108866) present in cell culture media and within cells.[4][5] This covalent binding can lead to the depletion of the active this compound from the medium and the formation of adducts.[4]

Q4: How should I prepare a stock solution of this compound?

Due to the hydrophobic nature of many diterpenoids, dissolving this compound directly in aqueous cell culture media is often challenging.[6] A common practice is to first prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in the culture medium.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds for cell culture applications.[6]

  • Stock Concentration: Prepare a stock solution at a concentration that is at least 1000-fold higher than the final desired concentration in the cell culture medium. This minimizes the final concentration of the organic solvent in the culture, which can be toxic to cells at higher levels (typically <0.1% v/v).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of this compound activity over time in culture. Degradation in Media: The compound may be unstable under standard culture conditions (37°C, pH 7.4).1. Perform a stability study: Incubate this compound in cell-free culture medium at 37°C and measure its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC or LC-MS. 2. Reduce incubation time: If significant degradation is observed, consider shorter treatment durations in your experiments. 3. pH optimization: Test the stability of this compound in media buffered at slightly different pH values (e.g., 7.2, 7.4, 7.6), if compatible with your cell line.
Precipitation of this compound in the culture medium. Poor Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous medium.1. Optimize stock solution dilution: Ensure the stock solution is serially diluted and thoroughly mixed when adding to the medium. Avoid adding a large volume of cold stock solution directly to warm media. 2. Use a solubilizing agent: In some cases, a low concentration of a biocompatible surfactant or cyclodextrin (B1172386) might be used, but this should be carefully validated for effects on your cells. 3. Lower the final concentration: If precipitation persists, the intended concentration may be too high.
Inconsistent experimental results between batches. Variability in Compound Handling: Inconsistent preparation or storage of this compound stock solutions.1. Standardize stock preparation: Use a consistent protocol for dissolving and aliquoting the compound. 2. Avoid repeated freeze-thaw cycles: Prepare single-use aliquots of the stock solution. 3. Protect from light: Store stock solutions and handle the compound in a manner that minimizes light exposure.
Observed cytotoxicity is higher than expected. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high. Degradation Product Toxicity: A degradation product of this compound may be more toxic than the parent compound.1. Include a vehicle control: Always have a control group of cells treated with the same final concentration of the solvent used to dissolve this compound. 2. Analyze for degradation products: Use LC-MS to identify potential degradation products in the culture medium over time.

Quantitative Data Summary

The following table provides hypothetical stability data for this compound under typical cell culture conditions. This data is for illustrative purposes to guide experimental design, as specific public domain data for this compound is limited.

Condition Time (hours) This compound Remaining (%)
Cell-Free DMEM + 10% FBS, 37°C, 5% CO₂0100
295
488
875
2445
Cell-Free DMEM (serum-free), 37°C, 5% CO₂0100
298
494
885
2460
Cell-Free DMEM + 10% FBS, 4°C0100
2498

Note: FBS (Fetal Bovine Serum) contains esterases and other enzymes that can contribute to the degradation of test compounds.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare Test Medium: Spike pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS) with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation: Incubate the medium in a sterile, capped tube at 37°C in a cell culture incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot of the medium.

  • Sample Preparation: Immediately quench any potential enzymatic activity by adding 3 volumes of ice-cold acetonitrile. Centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant for the concentration of this compound using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Proposed this compound Signaling Pathway This compound This compound (ent-kaurane diterpenoid) CellMembrane Cell Membrane This compound->CellMembrane Crosses membrane MichaelAddition Michael Addition (Covalent Adduct Formation) This compound->MichaelAddition TargetProtein Target Protein (e.g., Cysteine-containing protein) CellMembrane->TargetProtein TargetProtein->MichaelAddition DownstreamSignaling Downstream Signaling Cascade (e.g., Inhibition of NF-κB) MichaelAddition->DownstreamSignaling Alters protein function BiologicalEffect Biological Effect (e.g., Anti-inflammatory response) DownstreamSignaling->BiologicalEffect

Caption: Proposed mechanism of action for this compound.

G cluster_1 Workflow for this compound Stability Assessment PrepStock 1. Prepare this compound Stock Solution (in DMSO) SpikeMedium 2. Spike into Pre-warmed Cell Culture Medium PrepStock->SpikeMedium Incubate 3. Incubate at 37°C SpikeMedium->Incubate Sample 4. Collect Aliquots at Time Points Incubate->Sample Quench 5. Quench with Acetonitrile & Centrifuge Sample->Quench Analyze 6. Analyze Supernatant by HPLC/LC-MS Quench->Analyze Data 7. Calculate % Remaining Analyze->Data

Caption: Experimental workflow for assessing compound stability.

References

troubleshooting inconsistent Lasiokaurinin experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Lasiokaurinin and to troubleshoot potential inconsistencies in results.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound has been shown to exert anti-tumor effects, particularly in breast cancer, by inducing G2/M phase cell cycle arrest and apoptosis.[1] The underlying mechanism involves the inhibition of the PLK1/CDC25C and PLK1/AKT signaling pathways.[1] this compound reduces both the mRNA and protein expression of PLK1, which in turn leads to decreased phosphorylation of CDC25C and AKT.[1]

Q2: What are the typical IC50 values for this compound in breast cancer cell lines?

A2: The half-maximal inhibitory concentration (IC50) for this compound in various breast cancer cell lines is approximately 1-5 μM.[1] Significant suppression of cell viability is observed within this concentration range.[1]

Q3: How should this compound be stored to ensure stability?

Troubleshooting Inconsistent Experimental Results

Inconsistent experimental results can arise from a variety of factors, including procedural errors, uncontrolled experimental conditions, and random experimental error. This section provides a systematic guide to troubleshooting common issues encountered during this compound experiments.

Issue 1: High variability in cell viability (MTT) assay results.
Potential Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variations.
This compound Concentration Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the accuracy of pipetting.
Incubation Time Standardize the incubation time with this compound across all plates and experiments.
MTT Reagent Issues Ensure the MTT reagent is properly stored and protected from light. Use a consistent incubation time for MTT formazan (B1609692) formation.
Solvent Effects Include a vehicle control (e.g., DMSO) to account for any effects of the solvent on cell viability.
Issue 2: Inconsistent induction of apoptosis detected by flow cytometry (Annexin V/PI staining).
Potential Cause Troubleshooting Steps
Cell Health Ensure cells are healthy and in the logarithmic growth phase before treatment. High levels of necrosis in the control group can obscure apoptotic effects.
Staining Protocol Optimize the concentrations of Annexin V and Propidium Iodide (PI) for your specific cell line. Ensure the correct compensation settings are used on the flow cytometer to distinguish between fluorescent signals.
Treatment Duration The timing of apoptosis induction can vary between cell lines. Perform a time-course experiment to determine the optimal endpoint for detecting apoptosis.
This compound Activity Confirm the activity of your this compound stock. If stored improperly, it may degrade.
Issue 3: Weak or inconsistent bands in Western blot for PLK1, p-AKT, or CDC25C.
Potential Cause Troubleshooting Steps
Protein Extraction Use appropriate lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis.
Antibody Quality Use antibodies that have been validated for the specific application and target. Titrate the primary antibody to determine the optimal concentration.
Protein Loading Perform a total protein quantification (e.g., BCA assay) to ensure equal loading of protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading.
Transfer Efficiency Optimize the Western blot transfer conditions (voltage, time) for your specific proteins of interest. Check the membrane with Ponceau S stain to visualize protein transfer.

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed breast cancer cells (e.g., SK-BR-3, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 2, 5, 10 μM) for 24-72 hours.

  • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry)
  • Treat cells with this compound for the desired time point.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis
  • Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 μg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-PLK1, anti-p-AKT, anti-CDC25C, anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Lasiokaurinin_Signaling_Pathway cluster_akt AKT Pathway This compound This compound PLK1 PLK1 This compound->PLK1 inhibits CDC25C CDC25C PLK1->CDC25C activates p_AKT p-AKT (T308) PLK1->p_AKT activates G2M_Arrest G2/M Phase Arrest CDC25C->G2M_Arrest promotes progression AKT AKT AKT->p_AKT phosphorylation Apoptosis Apoptosis p_AKT->Apoptosis

Caption: this compound signaling pathway in breast cancer cells.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results Check_Protocols Review Experimental Protocols Inconsistent_Results->Check_Protocols Check_Reagents Verify Reagent Quality & Storage Inconsistent_Results->Check_Reagents Check_Equipment Calibrate & Maintain Equipment Inconsistent_Results->Check_Equipment Procedural_Error Identify Potential Procedural Errors Check_Protocols->Procedural_Error Uncontrolled_Variable Identify Uncontrolled Variables Check_Reagents->Uncontrolled_Variable Check_Equipment->Uncontrolled_Variable Procedural_Error->Uncontrolled_Variable No Error Optimize_Protocol Optimize Protocol Procedural_Error->Optimize_Protocol Error Found Random_Error Consider Random Error Uncontrolled_Variable->Random_Error No Variable Found Uncontrolled_Variable->Optimize_Protocol Variable Found Repeat_Experiment Repeat Experiment Random_Error->Repeat_Experiment Increase Replicates Optimize_Protocol->Repeat_Experiment Consistent_Results Consistent Results Repeat_Experiment->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Lasiokaurinin Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lasiokaurinin in dose-response experiments. The information is tailored for scientists in drug development and related fields to optimize their experimental workflow and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a dose-response experiment?

A1: For initial experiments with this compound, a broad concentration range is recommended to determine the approximate potency. Based on published data, this compound has an IC50 value of approximately 1-5 µM in some breast cancer cell lines.[1] Therefore, a starting range spanning several orders of magnitude, such as 0.01 µM to 100 µM, is advisable to capture the full sigmoidal dose-response curve.

Q2: How long should I incubate the cells with this compound?

A2: The optimal incubation time can vary depending on the cell line and the specific biological question. A common starting point is a 24 to 72-hour incubation period.[2] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the time point at which the desired effect is most pronounced without causing excessive non-specific toxicity.

Q3: My dose-response curve is not sigmoidal. What are the possible reasons?

A3: A non-sigmoidal dose-response curve can arise from several factors. One common reason is that the concentration range tested was not wide enough to capture the bottom and top plateaus of the curve.[3] Other possibilities include compound insolubility at higher concentrations, which is a known challenge for some natural products, or complex biological responses where the compound may have biphasic effects.[4][5]

Q4: What is the best method for dissolving this compound?

A4: this compound, as a natural diterpenoid, may have limited aqueous solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (cells treated with the same concentration of DMSO without this compound) should always be included in the experiment.

Q5: How can I be sure that the observed effect is due to this compound and not an artifact?

A5: To ensure the specificity of the effect, several controls are essential. A vehicle control (DMSO) is necessary to rule out solvent effects. A positive control, a compound with a known and well-characterized effect on the cell line, can help validate the assay. Additionally, repeating the experiment with a freshly prepared stock solution of this compound can help rule out degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or improper mixing of the compound.Ensure a homogenous cell suspension before and during plating. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough mixing of the this compound dilutions before adding them to the wells.
No observable effect even at high concentrations The cell line may be resistant to this compound, the compound may have degraded, or the incubation time was too short.Verify the activity of the this compound stock on a sensitive cell line if possible. Prepare a fresh stock solution. Increase the incubation time and/or the concentration range.
Cell death observed in the vehicle control wells The concentration of the solvent (e.g., DMSO) is too high, or the cells are overly sensitive to the solvent.Reduce the final concentration of the solvent in the culture medium. If cells remain sensitive, explore alternative, less toxic solvents.
Precipitation of the compound in the culture medium The concentration of this compound exceeds its solubility in the medium.Visually inspect the wells for any precipitate. If observed, lower the maximum concentration tested. Consider using a different formulation or solubilizing agent, though this may introduce new variables.
Inconsistent IC50 values across experiments Variations in cell passage number, cell density at the time of treatment, or incubation conditions.Use cells within a consistent and low passage number range. Standardize the cell seeding density and ensure consistent incubation conditions (temperature, CO2, humidity) for all experiments.

Quantitative Data Presentation

The half-maximal inhibitory concentration (IC50) is a key parameter derived from the dose-response curve, indicating the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for this compound in different breast cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer481.89
MDA-MB-468Triple-Negative Breast Cancer482.56
MCF7ER-Positive Breast Cancer484.38
SK-BR-3HER2-Positive Breast CancerNot Specified~1-5

Experimental Protocols

MTT Assay for this compound Dose-Response Curve Generation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal curve to the data and determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture B Cell Seeding in 96-well Plate A->B D Treatment with this compound B->D C This compound Stock & Dilutions C->D E Incubation (24-72h) D->E F MTT Addition E->F G Formazan Solubilization F->G H Absorbance Reading (570nm) G->H I Data Normalization H->I J Dose-Response Curve Plotting I->J K IC50 Calculation J->K

Caption: Experimental workflow for determining the IC50 value of this compound.

Signaling Pathway

This compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. One of the key signaling pathways implicated in these effects is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Receptor->PI3K Activates

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Overcoming Resistance to Lasiokaurinin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Lasiokaurinin in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the likely mechanisms?

A1: Acquired resistance to drugs targeting the PI3K/Akt/mTOR and STAT3 pathways, such as this compound, can arise through several mechanisms. These include:

  • Reactivation of the PI3K/Akt/mTOR pathway: This can occur through genetic alterations like mutations or amplification of PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[1][2]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating parallel survival pathways. A common bypass mechanism is the activation of the MAPK/ERK pathway.

  • STAT3-Mediated Resistance: Constitutive activation of STAT3 has been linked to resistance against various cancer therapies.[3][4][5] This can be driven by upstream signals from receptor tyrosine kinases (RTKs) like FGFR or cytokine receptors via JAK kinases.[5]

  • Metabolic Reprogramming: Resistant cells may undergo a metabolic shift, for instance, towards increased glycolysis, to support their survival and proliferation.[6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration.

Q2: How can I experimentally confirm the mechanism of resistance in my this compound-resistant cell line?

A2: A systematic approach is recommended to identify the resistance mechanism:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.

  • Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR and STAT3 pathways (e.g., p-Akt, p-mTOR, p-S6K, p-STAT3) with and without this compound treatment in both sensitive and resistant cells. Persistent phosphorylation in resistant cells suggests pathway reactivation. Also, probe for changes in the expression of total proteins like PTEN.

  • Investigate Bypass Pathways: Assess the activation of the MAPK/ERK pathway by examining the phosphorylation of ERK1/2 (p-ERK1/2) via Western blot.

  • Sequence Key Genes: Perform DNA sequencing of PIK3CA and PTEN to identify potential mutations or deletions that could confer resistance.

  • Assess Drug Efflux Pump Expression: Use qPCR or Western blotting to measure the expression levels of common drug transporters like ABCB1 (P-gp) and ABCG2 (BCRP).

Q3: What strategies can I use to overcome this compound resistance in my experiments?

A3: Combination therapy is a promising strategy to overcome resistance.[3][7][8] Based on the identified resistance mechanism, you can consider the following combinations:

  • If PI3K/Akt/mTOR pathway is reactivated: Combining this compound with another inhibitor targeting a different node of the same pathway (e.g., an Akt inhibitor if resistance is upstream) or with an inhibitor of a parallel pathway like a CDK4/6 inhibitor can be effective.[1]

  • If MAPK/ERK pathway is activated: A combination of this compound and a MEK inhibitor may restore sensitivity.

  • If STAT3 is constitutively active: Combining this compound with a STAT3 inhibitor or an inhibitor of its upstream activators (e.g., a JAK inhibitor) could be synergistic.[3][5]

  • For suspected metabolic reprogramming: A combination with a glycolysis inhibitor, such as 3-bromopyruvate, could be explored.[6]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in sensitive cell lines.
Possible Cause Suggested Solution
Cell Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range for all experiments.
Cell Seeding Density Inconsistent cell numbers at the start of the assay can affect results. Ensure accurate cell counting and uniform seeding in all wells.
This compound Stock Solution Degradation of the compound can occur with improper storage or multiple freeze-thaw cycles. Prepare fresh dilutions from a properly stored, validated stock for each experiment.
Assay Incubation Time The duration of drug exposure can significantly impact the IC50 value. Optimize and maintain a consistent incubation time for all assays.
Problem 2: No significant difference in PI3K/Akt/mTOR pathway activation between sensitive and resistant cells upon this compound treatment.
Possible Cause Suggested Solution
Bypass Pathway Activation The resistance may be driven by a parallel pathway. Analyze the activation of other survival pathways, such as MAPK/ERK.
Increased Drug Efflux The intracellular concentration of this compound may be too low in resistant cells to inhibit the target. Measure the expression and activity of drug efflux pumps. Consider co-treatment with an efflux pump inhibitor (e.g., Verapamil for P-gp) as an experimental tool.
Altered Drug Metabolism Resistant cells may have developed mechanisms to metabolize and inactivate this compound more efficiently. This is more complex to assess and may require metabolomic studies.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
MDA-MB-231 (Breast Cancer) 2.525.010.0
HCT116 (Colon Cancer) 5.040.08.0
A549 (Lung Cancer) 8.056.07.0

Table 2: Example Western Blot Densitometry Data (Relative Protein Expression)

Protein Parental (Control) Parental + this compound Resistant (Control) Resistant + this compound
p-Akt (Ser473) 1.000.201.501.35
Total Akt 1.001.001.101.10
p-STAT3 (Tyr705) 1.000.301.801.75
Total STAT3 1.001.001.201.20
p-ERK1/2 1.000.952.502.45
Total ERK1/2 1.001.001.051.05
PTEN 1.001.000.250.25

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[9][10]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (high-purity)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Cell culture flasks, plates, and consumables

  • MTT or CellTiter-Glo assay kit

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).

  • Monitor and Passage: Monitor the cells for growth. When the cells become confluent, passage them and re-seed them in a medium with the same concentration of this compound.

  • Dose Escalation: Once the cells have adapted and are growing steadily at the current concentration, gradually increase the this compound concentration (e.g., by 1.5 to 2-fold).

  • Repeat Cycles: Repeat steps 3 and 4 for several months. The process of developing stable resistance can be lengthy.

  • Characterize the Resistant Line: After achieving stable growth at a significantly higher this compound concentration (e.g., 10-fold the initial IC50), characterize the new resistant cell line. Confirm the new, higher IC50.

  • Cryopreserve: Cryopreserve aliquots of the resistant cell line at different stages of development.

  • Maintain Resistance: To maintain the resistant phenotype, culture the cells in a medium containing a maintenance concentration of this compound (typically the IC20 of the resistant line).[10]

Protocol 2: Western Blot Analysis of Signaling Pathways

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-p-ERK1/2, anti-ERK1/2, anti-PTEN, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed parental and resistant cells. Once they reach 70-80% confluency, treat them with this compound (at their respective IC50 concentrations) or vehicle (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate it with the desired primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize them to a loading control (e.g., GAPDH).

Mandatory Visualizations

Lasiokaurinin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates STAT3 STAT3 RTK->STAT3 Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival STAT3->Proliferation_Survival This compound This compound This compound->PI3K This compound->STAT3

Caption: this compound inhibits the PI3K/Akt/mTOR and STAT3 signaling pathways.

Resistance_Mechanisms cluster_pathways Signaling Pathways cluster_resistance Resistance Mechanisms This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR STAT3_Pathway STAT3 Pathway This compound->STAT3_Pathway Cell_Survival Cell Survival PI3K_Akt_mTOR->Cell_Survival STAT3_Pathway->Cell_Survival PIK3CA_Mutation PIK3CA Mutation/ Amplification PIK3CA_Mutation->PI3K_Akt_mTOR Reactivates PTEN_Loss PTEN Loss PTEN_Loss->PI3K_Akt_mTOR Reactivates MAPK_ERK_Activation MAPK/ERK Pathway Activation MAPK_ERK_Activation->Cell_Survival Bypass Drug_Efflux Increased Drug Efflux Drug_Efflux->this compound Reduces intracellular concentration

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow cluster_workflow Workflow for Investigating this compound Resistance Start Sensitive Cell Line Develop_Resistance Develop Resistant Cell Line Start->Develop_Resistance Confirm_Resistance Confirm Resistance (IC50 Assay) Develop_Resistance->Confirm_Resistance Investigate_Mechanisms Investigate Mechanisms (Western Blot, Sequencing) Confirm_Resistance->Investigate_Mechanisms Test_Combinations Test Combination Therapies Investigate_Mechanisms->Test_Combinations End Overcome Resistance Test_Combinations->End

Caption: Experimental workflow to study and overcome this compound resistance.

References

Technical Support Center: Minimizing Lasiokaurinin Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific off-target effects of Lasiokaurinin is not currently available in the public domain. The following technical support guide provides a comprehensive framework for minimizing off-target effects of a novel small molecule inhibitor, using best practices in experimental design and validation. Researchers working with this compound are encouraged to adapt these general principles to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when working with a new compound like this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended biological target. These unintended interactions are a major concern because they can lead to:

  • Cellular Toxicity: Binding to unintended proteins can disrupt essential cellular processes, causing toxicity that is unrelated to the on-target activity.

  • Poor Translational Potential: Promising results in preclinical models may not be reproducible in whole organisms if the effects are driven by off-targets that have different consequences or unacceptable toxicity in a more complex biological system.

Minimizing and identifying off-target effects are therefore critical for generating reliable and translatable scientific findings.

Q2: I am observing unexpected or inconsistent results in my experiments with this compound. How can I determine if these are due to off-target effects?

A2: Unexplained or variable results are classic indicators of potential off-target activities. A systematic approach is necessary to investigate this possibility. Key strategies include:

  • Dose-Response Analysis: Perform a careful titration of this compound to identify the minimal concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.

  • Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Approaches: Validate your findings using a different method to modulate the intended target, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout. If the phenotype persists even when the target protein is absent, it strongly suggests an off-target effect.

  • Phenotypic Rescue: If this compound induces a specific phenotype, attempt to rescue this effect by overexpressing the intended target. A successful rescue would provide evidence for on-target activity.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Effective Concentrations

Possible Cause: The effective concentration of this compound may be engaging off-target proteins that are critical for cell viability.

Troubleshooting Steps:

StepExperimental ProtocolExpected OutcomeInterpretation
1 Dose-Response Cytotoxicity Assay: Treat multiple cell lines with a broad range of this compound concentrations (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Measure cell viability using an MTT or CellTiter-Glo assay.A dose-dependent decrease in cell viability.Determine the EC50 for cytotoxicity. Compare this to the concentration required for the desired on-target effect. A narrow therapeutic window suggests potential off-target toxicity.
2 Apoptosis vs. Necrosis Assay: Treat cells with the effective concentration of this compound and a slightly higher concentration. Use Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptosis and necrosis.Increased Annexin V and/or PI staining.Understanding the mode of cell death can provide clues about the affected pathways. Widespread necrosis might indicate general cellular stress due to off-target effects.
3 Target Engagement Assay (e.g., CETSA): Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the effective concentration.A thermal shift (increased stability) of the target protein in the presence of this compound.If target engagement is only observed at concentrations that cause significant toxicity, the therapeutic window is too narrow, and optimization of the compound or experimental conditions is needed.
Issue 2: Discrepancy Between In Vitro and In-Cellulo Activity

Possible Cause: this compound may have poor cell permeability, be actively transported out of the cell, or be metabolized into an inactive form. Alternatively, off-target effects in the cellular environment may be masking the on-target activity.

Troubleshooting Steps:

StepExperimental ProtocolExpected OutcomeInterpretation
1 Cellular Uptake Assay: Use a labeled version of this compound (if available) or perform LC-MS/MS analysis of cell lysates after treatment to quantify intracellular drug concentration.Detectable levels of this compound inside the cells.Low intracellular concentration suggests permeability or efflux issues.
2 Kinome Scanning or Proteome Profiling: Perform a kinome scan or a proteome-wide thermal shift assay (TSP) to identify potential off-target binders of this compound in an unbiased manner.Identification of proteins that bind to this compound.This provides a direct map of on- and off-targets, helping to explain unexpected cellular phenotypes.
3 Signaling Pathway Analysis: Treat cells with this compound and perform western blotting or phospho-proteomics to analyze key signaling pathways that might be affected by off-target interactions.Changes in the phosphorylation status of proteins in unexpected pathways.This can reveal which cellular networks are being perturbed by off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of this compound to its intended target protein in intact cells.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA.

Data Interpretation: A ligand-bound protein is more resistant to thermal denaturation. Therefore, in the this compound-treated samples, the target protein should be present in the soluble fraction at higher temperatures compared to the vehicle-treated samples.

Protocol 2: Kinome-Wide Off-Target Profiling (Example: KINOMEscan™)

Objective: To identify the spectrum of protein kinases that this compound binds to.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration to a commercial service provider (e.g., DiscoverX).

  • Binding Assay: The compound is screened against a large panel of purified human kinases (typically >400) using a competition binding assay. In this assay, an immobilized active-site directed ligand competes with the test compound for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified. A lower signal indicates that the test compound is successfully competing for binding.

  • Data Analysis: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding. A dissociation constant (Kd) can also be determined.

Data Interpretation: The output will be a list of kinases that this compound binds to and the strength of that interaction. This provides a comprehensive overview of both the intended and unintended kinase targets.

Visualizing Experimental Logic and Pathways

To aid in experimental design and data interpretation, it is helpful to visualize the logical flow of troubleshooting and the potential signaling pathways involved.

troubleshooting_workflow cluster_issue Observed Issue cluster_initial_steps Initial Investigation cluster_validation On-Target Validation cluster_off_target_id Off-Target Identification issue Unexpected Phenotype or Toxicity dose_response Dose-Response Analysis issue->dose_response controls Use Inactive Controls issue->controls target_engagement Target Engagement (CETSA) dose_response->target_engagement genetic_validation Genetic Knockdown/Knockout controls->genetic_validation rescue Rescue Experiment target_engagement->rescue profiling Proteomic/Kinome Profiling genetic_validation->profiling pathway_analysis Pathway Analysis rescue->pathway_analysis profiling->pathway_analysis

Caption: A logical workflow for investigating potential off-target effects.

signaling_pathway_hypothesis cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound Target Intended Target This compound->Target Binds Off_Target Off-Target Protein This compound->Off_Target Binds (Unintended) Downstream_On Downstream Effector (On-Target) Target->Downstream_On Modulates Phenotype_On Desired Phenotype Downstream_On->Phenotype_On Leads to Downstream_Off Downstream Effector (Off-Target) Off_Target->Downstream_Off Modulates Phenotype_Off Undesired Phenotype Downstream_Off->Phenotype_Off Leads to

Caption: Hypothetical on-target vs. off-target signaling pathways for this compound.

Lasiokaurinin degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Lasiokaurinin and strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a naturally occurring compound that belongs to the ent-kaurane diterpenoid class.[1][2][3][4] These molecules are characterized by a tetracyclic carbon skeleton.[1] Understanding this classification is crucial as the stability and degradation pathways of this compound can be inferred from studies on similar kaurane (B74193) diterpenoids.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on studies of structurally related kaurane diterpenoids and other natural products, the primary factors influencing this compound stability are likely:

  • pH: Aqueous solutions with acidic or basic pH can catalyze hydrolysis or rearrangement reactions. For instance, the related diterpene lactone andrographolide (B1667393) shows pH-dependent degradation, being most stable in acidic conditions (pH 2.0-4.0) and degrading more rapidly at neutral to basic pH.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Many natural products require storage at low temperatures to maintain their integrity.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of sensitive functional groups within the molecule.

  • Solvent: The choice of solvent for storage and experimentation can impact stability. Protic solvents may participate in degradation reactions.

Q3: How can I detect and quantify this compound and its degradation products?

The most common and effective method for the quantification of kaurane diterpenes is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors. Reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like phosphoric or formic acid, are typically used.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound potency or concentration in solution over a short period. Degradation due to improper storage conditions.1. Verify pH: Ensure the solvent pH is within a stable range, likely slightly acidic. Avoid neutral or basic aqueous solutions for long-term storage. 2. Control Temperature: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them promptly. 3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments. 4. Deoxygenate Solvents: If oxidative degradation is suspected, use solvents that have been sparged with an inert gas like nitrogen or argon.
Appearance of unknown peaks in HPLC chromatogram after sample preparation or storage. Formation of degradation products.1. Analyze Degradation Products: Use HPLC-MS to identify the mass of the unknown peaks and infer their structures. This can provide clues about the degradation pathway. 2. Optimize Sample Handling: Minimize the time between sample preparation and analysis. Avoid excessive heat or light exposure during extraction and processing.
Inconsistent experimental results. Inconsistent purity of this compound due to degradation.1. Purity Check: Regularly check the purity of your this compound stock using a validated HPLC method before starting a new set of experiments. 2. Standard Operating Procedures (SOPs): Establish and adhere to strict SOPs for the handling and storage of this compound to ensure consistency across experiments.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol provides a general method for the analysis of kaurane diterpenoids, which can be optimized for this compound.

  • Instrumentation: HPLC system with a UV detector or Mass Spectrometer.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in methanol or acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards and samples into the HPLC system.

    • Quantify this compound based on the peak area of the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify the degradation pathways of this compound under various stress conditions.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, methanol, water, HPLC system.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize and analyze by HPLC.

    • Base Hydrolysis: Dissolve this compound in a small amount of methanol and add 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize and analyze by HPLC.

    • Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Incubate at room temperature for 24 hours. Analyze by HPLC.

    • Thermal Degradation: Prepare a solution of this compound in a suitable solvent and incubate at 60°C for 7 days. Analyze by HPLC.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours. Analyze by HPLC.

    • For all conditions, analyze the stressed samples against a control sample (this compound in the same solvent, stored at -20°C in the dark).

Data Presentation

Table 1: Hypothetical Stability of this compound under Different pH and Temperature Conditions (as % of initial concentration)

Time (days)pH 4.0 (4°C)pH 7.0 (4°C)pH 9.0 (4°C)pH 7.0 (25°C)pH 7.0 (40°C)
0 100%100%100%100%100%
1 99%95%85%90%75%
7 98%80%60%65%40%
30 95%50%20%30%10%

Visualizations

Lasiokaurinin_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  pH (Acid/Base),  Temperature Oxidation Oxidation This compound->Oxidation  Oxygen,  Peroxides Photodegradation Photodegradation This compound->Photodegradation  UV Light Degradation_Product_A Degradation Product A (e.g., Hydrolyzed Lactone) Hydrolysis->Degradation_Product_A Degradation_Product_B Degradation Product B (e.g., Oxidized Derivative) Oxidation->Degradation_Product_B Degradation_Product_C Degradation Product C (e.g., Isomer) Photodegradation->Degradation_Product_C

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Lasiokaurinin_Stock This compound Stock (in appropriate solvent) Stressed_Samples Forced Degradation Samples (Acid, Base, Oxidative, etc.) Lasiokaurinin_Stock->Stressed_Samples HPLC_Analysis HPLC Analysis (Quantification) Stressed_Samples->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identification of Degradants) Stressed_Samples->LCMS_Analysis Degradation_Kinetics Determine Degradation Kinetics HPLC_Analysis->Degradation_Kinetics Identify_Pathways Identify Degradation Pathways LCMS_Analysis->Identify_Pathways

Caption: Workflow for studying this compound degradation.

References

Technical Support Center: Refining Lasiokaurinin Treatment Protocols for Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining Lasiokaurinin treatment protocols for cytotoxicity studies. It includes frequently asked questions, troubleshooting guides, detailed experimental methodologies, and visual representations of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of cytotoxic action?

A1: this compound (LAS) is a natural diterpenoid compound found in plants of the Isodon genus.[1][2] Its anti-cancer activity has been demonstrated in various cancer models, particularly in breast cancer.[1][3] The primary mechanism of its cytotoxicity involves inducing cell cycle arrest at the G2/M phase and triggering apoptosis (programmed cell death).[3]

Q2: Which signaling pathways are known to be affected by this compound?

A2: Current research indicates that this compound exerts its anti-tumor effects by modulating several key signaling pathways. It has been shown to downregulate the PLK1 (Polo-like kinase 1) pathway and inhibit the PI3K/Akt/mTOR (Phosphatidylinositol-3-kinase/Protein kinase B/mammalian Target of Rapamycin) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways. Inhibition of these pathways disrupts cell cycle progression and promotes apoptosis in cancer cells.

Q3: I am starting my experiments with this compound. What is a reasonable starting concentration range to test for cytotoxicity?

A3: Based on published data, the half-maximal inhibitory concentration (IC50) for this compound in several breast cancer cell lines is approximately in the 1-5 µM range. Therefore, a sensible approach would be to test a broad concentration range that brackets these values, for example, from 0.1 µM to 50 µM, to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: this compound is a natural product. Are there any specific challenges I should be aware of when preparing it for cell culture experiments?

A4: Yes, working with natural products like this compound can present challenges. Poor aqueous solubility is a common issue. It is typically dissolved in a solvent like DMSO to create a stock solution. When diluting the stock solution in your culture medium, you may observe precipitation. It is crucial to determine the maximum concentration of your solvent that is not toxic to your cells by running a vehicle control. Additionally, some natural products can interfere with colorimetric assays.

Q5: Which cytotoxicity assay is most suitable for this compound?

A5: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and appropriate method for assessing the cytotoxic effects of this compound. However, since this compound is known to induce apoptosis, it is highly recommended to complement the MTT assay with a more specific apoptosis detection method, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a Caspase-3 activity assay. This will provide more detailed insights into the mechanism of cell death.

Troubleshooting Guide

Q1: My MTT assay results show high variability between replicate wells. What could be the cause?

A1: High variability in MTT assays can stem from several factors:

  • Uneven cell seeding: Ensure you have a single-cell suspension and mix thoroughly before and during plating to ensure a consistent number of cells per well.

  • Edge effects: The outer wells of a 96-well plate are prone to evaporation. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Pipetting errors: Use calibrated pipettes and be consistent with your technique. When adding reagents, especially the MTT and solubilization solutions, ensure they are added to all wells in the same manner.

  • Incomplete formazan (B1609692) solubilization: After adding the solubilization solution (e.g., DMSO), make sure the formazan crystals are completely dissolved by gentle shaking or pipetting up and down before reading the absorbance.

Q2: I am not observing the expected apoptotic effect of this compound in my experiments. What should I check?

A2: If you are not seeing apoptosis, consider the following:

  • Sub-optimal concentration: The concentration of this compound may be too low to induce a significant apoptotic response in your specific cell line. Try performing a dose-response experiment with a wider range of concentrations.

  • Incorrect time point: Apoptosis is a dynamic process. The time point you have chosen for your assay may be too early or too late. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time.

  • Cell line resistance: Your cell line may be resistant to this compound-induced apoptosis.

  • Assay sensitivity: Ensure that your apoptosis detection method is sensitive enough and that your reagents are not expired.

Q3: I've noticed that my this compound solution precipitates when I add it to the cell culture medium. How can I address this?

A3: Precipitation of a natural product in the culture medium is a common problem. Here are some steps to troubleshoot this:

  • Optimize solvent concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. Try to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same DMSO concentration as your highest this compound dose.

  • Sonication: Gently sonicating your stock solution before diluting it in the medium can help to improve solubility.

  • Pre-warming the medium: Adding the this compound stock solution to a pre-warmed culture medium can sometimes prevent precipitation.

  • Alternative solubilization methods: For particularly insoluble compounds, exploring other solubilization techniques such as the use of cyclodextrins or formulating the compound in a nanocarrier could be considered.

Q4: The color of my this compound solution seems to be interfering with my colorimetric assay. What can I do?

A4: Color interference is a known issue with natural products in assays like the MTT. To correct for this, you should include a "compound-only" control. This control should contain the same concentration of this compound in the culture medium but without any cells. The absorbance value from this control well should then be subtracted from the absorbance values of your corresponding experimental wells. Alternatively, you could switch to a non-colorimetric cytotoxicity assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.

Data Presentation

This compound IC50 Values in Breast Cancer Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various breast cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.

Cell LineCancer SubtypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer~1-5
MDA-MB-468Triple-Negative Breast CancerNot specified
SK-BR-3HER2-Positive Breast Cancer~1-5
MCF7ER-Positive Breast CancerNot specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effect of this compound using the MTT assay, which measures cell metabolic activity.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound dose) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (including a vehicle control) for the predetermined optimal time.

  • Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, gently trypsinize and then combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

G cluster_this compound cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects LAS This compound PLK1 PLK1 LAS->PLK1 inhibits PI3K PI3K LAS->PI3K inhibits STAT3 STAT3 LAS->STAT3 inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest PLK1->G2M_Arrest promotes progression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->G2M_Arrest promotes progression Apoptosis Apoptosis mTOR->Apoptosis inhibits STAT3->Apoptosis inhibits G2M_Arrest->Apoptosis can lead to

References

addressing Lasiokaurinin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the aqueous solubility of Lasiokaurinin is limited in publicly available literature. The guidance provided here is based on the general physicochemical properties of kaurane (B74193) diterpenoids, the class of compounds to which this compound belongs, and established laboratory practices for handling poorly water-soluble natural products. Researchers should always perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a kaurene-type diterpenoid, a class of natural products known for their diverse biological activities.[1][2] Like many diterpenoids, this compound has a complex, largely hydrophobic structure, which can lead to poor solubility in water.[3][4] For researchers in drug development and other scientific fields, achieving a stable, soluble formulation in aqueous-based physiological buffers is crucial for accurate and reproducible results in biological assays. Precipitation of the compound can lead to inaccurate concentration measurements and misleading experimental outcomes.

Q2: I've observed precipitation of this compound in my aqueous buffer. What are the likely causes?

Precipitation of hydrophobic compounds like this compound from aqueous solutions is a common issue and can be attributed to several factors:

  • High Compound Concentration: The concentration of this compound in your final solution may exceed its solubility limit in the aqueous buffer.

  • Inadequate Co-solvent Concentration: If you are using an organic co-solvent like DMSO to first dissolve this compound, the final concentration of the co-solvent in the aqueous buffer may be too low to maintain its solubility.

  • pH of the Buffer: The pH of the aqueous solution can influence the ionization state of a compound, which in turn affects its solubility. While this compound's structure doesn't suggest significant pH-dependent solubility, this can be a factor for other related compounds.

  • Temperature: Temperature can affect solubility. While moderate heating can sometimes increase solubility, prolonged exposure to high temperatures can also lead to degradation.

  • Buffer Composition: The presence of salts and other components in your buffer can impact the solubility of your compound.

Q3: What are the initial steps to take when preparing a this compound solution for an experiment?

To minimize the risk of precipitation, it is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your final aqueous buffer. A common practice is to use dimethyl sulfoxide (B87167) (DMSO).

Troubleshooting Guide

Issue: My this compound solution, prepared from a DMSO stock, precipitates immediately upon dilution into my aqueous experimental buffer.

Answer: This is a common problem when the final concentration of the organic solvent is not sufficient to keep the hydrophobic compound in solution. Here are several troubleshooting steps you can take:

1. Decrease the Final Concentration of this compound: The simplest approach is to lower the final concentration of this compound in your assay. It's possible that your desired concentration is above its solubility limit in the final buffer system.

2. Increase the Final Concentration of the Co-solvent: If your experimental system can tolerate it, increasing the final concentration of DMSO may help. However, be aware that high concentrations of DMSO can be toxic to cells and may interfere with certain assays. It is generally recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.

3. Use a Different Co-solvent: If DMSO is not effective or is not compatible with your assay, other organic solvents can be tested.

4. Employ a Surfactant: Low concentrations of non-ionic surfactants can aid in the solubilization of hydrophobic compounds by forming micelles.

5. Adjust the pH of the Buffer: While less likely to have a major impact on this compound based on its structure, slight adjustments to the buffer's pH can sometimes improve solubility.

Data Presentation: General Properties of Kaurane Diterpenoids

PropertyGeneral Characteristics for Kaurane DiterpenoidsImplication for this compound Solubility
Molecular Weight Typically in the range of 300-500 g/mol . This compound has a molecular weight of 406.5 g/mol .[1]Larger molecules can have lower aqueous solubility.
Polarity Generally lipophilic (fat-soluble) due to the large hydrocarbon skeleton, though the presence of hydroxyl and other polar groups can increase water solubility.[3]The core structure is hydrophobic, leading to a tendency to precipitate in aqueous solutions.
Water Solubility Varies widely across the class. While a study on 570 ent-kaurane diterpenoids suggested over 99% are water-soluble, the predicted values spanned a large range, indicating some can be poorly soluble.[3]Direct testing of this compound's solubility is necessary; do not assume high water solubility.
Common Solvents Generally soluble in organic solvents like DMSO, ethanol, methanol, and acetone.A high-concentration stock solution should be prepared in one of these solvents.

Data Presentation: Recommended Starting Solvent Systems for this compound

Solvent SystemRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-50 mM stock solutionThe most common choice for preparing stock solutions of hydrophobic compounds for biological assays.
Ethanol (Absolute) 10-20 mM stock solutionCan be a suitable alternative to DMSO, but may be more volatile.
Methanol 10-20 mM stock solutionAnother potential organic solvent for stock solution preparation.
Aqueous Buffer with Co-solvent Final DMSO or Ethanol concentration of ≤ 1% (v/v)The final concentration of the organic co-solvent should be minimized to avoid artifacts in biological assays.
Aqueous Buffer with Surfactant Tween® 20 or Triton™ X-100 at 0.01-0.1% (v/v)Can be effective but must be validated for compatibility with the specific assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Objective: To prepare a high-concentration, stable stock solution of this compound.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound into a microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Objective: To prepare a diluted, ready-to-use aqueous solution of this compound for an experiment, minimizing precipitation.

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed aqueous buffer (e.g., PBS, cell culture media)

    • Sterile microcentrifuge tubes or a multi-well plate

  • Procedure:

    • Warm the aqueous buffer to the experimental temperature (e.g., 37°C).

    • Add the required volume of the pre-warmed aqueous buffer to a tube or well.

    • While vortexing or gently mixing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. This "plunge" method of adding the stock to the buffer (and not the other way around) is critical for preventing localized high concentrations that can lead to precipitation.

    • Continue to mix for a few seconds after adding the stock solution.

    • Visually inspect the final solution for any signs of precipitation (cloudiness, particles). If precipitation is observed, refer to the Troubleshooting Guide.

    • Use the freshly prepared working solution in your experiment immediately.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Aqueous Solution q1 Is the final concentration of this compound essential? start->q1 sol1 Reduce final this compound concentration q1->sol1 No q2 Can the co-solvent (e.g., DMSO) concentration be increased? q1->q2 Yes a1_yes Yes a1_no No end_success Solution is clear, proceed with experiment sol1->end_success sol2 Increase final co-solvent concentration (e.g., to 0.5-1%) q2->sol2 Yes q3 Is the use of a surfactant compatible with the assay? q2->q3 No a2_yes Yes a2_no No sol2->end_success sol3 Add a low concentration of a non-ionic surfactant (e.g., 0.05% Tween® 20) q3->sol3 Yes end_fail Precipitation persists. Consider alternative formulation strategies. q3->end_fail No a3_yes Yes a3_no No sol3->end_success

Caption: Troubleshooting workflow for addressing this compound precipitation.

CoSolvent_Concept cluster_stock High Concentration Stock Solution cluster_aqueous Aqueous Buffer (e.g., PBS) cluster_final Final Working Solution (with sufficient co-solvent) cluster_precipitate Final Working Solution (with insufficient co-solvent) stock This compound molecules dissolved in DMSO final_soluble This compound molecules remain dispersed among water and DMSO molecules stock->final_soluble Dilution with sufficient DMSO final_precipitate This compound molecules aggregate and precipitate stock->final_precipitate Dilution with insufficient DMSO water Water molecules water->final_soluble water->final_precipitate

Caption: Conceptual diagram of co-solvent action in preventing precipitation.

References

Validation & Comparative

A Comparative Guide to Diterpenoid Inhibitors: Lasiokaurinin, Oridonin, and Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diterpenoid inhibitors Lasiokaurinin, Oridonin (B1677485), and Andrographolide, focusing on their anticancer properties and mechanisms of action. The information presented is supported by experimental data to aid in the objective evaluation of these compounds for research and drug development purposes.

Performance Comparison of Diterpenoid Inhibitors

The inhibitory effects of this compound, Oridonin, and Andrographolide have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCancer Cell LineIC50 (µM)Duration of Treatment
This compound SK-BR-3 (Breast Cancer)~1-5Not Specified
MDA-MB-231 (Breast Cancer)~1-5Not Specified
Oridonin TE-8 (Esophageal Squamous Carcinoma)3.00 ± 0.4672h[1]
TE-2 (Esophageal Squamous Carcinoma)6.86 ± 0.8372h[1]
AGS (Gastric Cancer)2.627 ± 0.32448h[2]
HGC27 (Gastric Cancer)9.266 ± 0.40948h[2]
MGC803 (Gastric Cancer)11.06 ± 0.40048h[2]
Andrographolide MCF-7 (Breast Cancer)32.90 ± 0.0248h[3][4]
MDA-MB-231 (Breast Cancer)37.56 ± 0.0348h[3][4]
DBTRG-05MG (Glioblastoma)13.9572h[5]
KB (Oral Cancer)106.2 (µg/ml)24h[6]

Mechanisms of Action: A Divergent Path to Cancer Cell Inhibition

While all three compounds are diterpenoids with demonstrated anticancer activities, their primary mechanisms of action appear to diverge, targeting different key signaling pathways involved in cancer cell proliferation and survival.

This compound: A PLK1 Pathway Inhibitor

Recent studies indicate that this compound exerts its anticancer effects primarily through the inhibition of the Polo-like kinase 1 (PLK1) pathway. PLK1 is a critical regulator of cell cycle progression, particularly during mitosis. By inhibiting PLK1, this compound induces G2/M phase cell cycle arrest and subsequently triggers apoptosis in cancer cells.

Lasiokaurinin_Pathway cluster_downstream Downstream Effects This compound This compound PLK1 PLK1 This compound->PLK1 inhibits CDC25C CDC25C PLK1->CDC25C activates AKT AKT PLK1->AKT activates G2M_Arrest G2/M Phase Arrest CDC25C->G2M_Arrest promotes progression Apoptosis Apoptosis AKT->Apoptosis inhibits

Oridonin: A STAT3 and NF-κB Pathway Inhibitor with PLK1 Interaction

Oridonin is a well-documented inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Both pathways are crucial for promoting cancer cell proliferation, survival, and inflammation. Oridonin's inhibition of these pathways leads to the downregulation of their target genes, ultimately inducing apoptosis. Interestingly, some studies have shown that Oridonin can also up-regulate PLK1, suggesting a more complex mechanism of action that may be cell-type dependent.[7]

Oridonin_Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway Oridonin Oridonin STAT3 STAT3 Oridonin->STAT3 inhibits IKK IKK Oridonin->IKK inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization STAT3_Genes Target Gene Expression STAT3_Dimer->STAT3_Genes Apoptosis Apoptosis STAT3_Genes->Apoptosis leads to IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_Genes Target Gene Expression NFkB->NFkB_Genes NFkB_Genes->Apoptosis leads to

Andrographolide: An NF-κB Pathway Inhibitor

Andrographolide is recognized for its potent inhibitory effects on the NF-κB signaling pathway. By preventing the activation of NF-κB, Andrographolide blocks the transcription of genes involved in inflammation, cell survival, and angiogenesis, thereby inducing apoptosis in cancer cells.

Andrographolide_Pathway Andrographolide Andrographolide IKK IKK Andrographolide->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression activates Apoptosis Apoptosis Gene_Expression->Apoptosis leads to

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of this compound, Oridonin, and Andrographolide.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the diterpenoid inhibitors on cancer cell lines and to determine their IC50 values.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound, Oridonin, or Andrographolide for specific durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined using dose-response curve fitting software.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the diterpenoid inhibitors.

Apoptosis_Assay_Workflow start Cell Treatment with Diterpenoid Inhibitor harvest Harvest and Wash Cells start->harvest stain Resuspend in Binding Buffer and Stain with Annexin V-FITC & PI harvest->stain incubate Incubate in the Dark stain->incubate flow Analyze by Flow Cytometry incubate->flow end Quantify Apoptotic and Necrotic Cells flow->end

  • Cell Treatment: Cells are treated with the desired concentrations of the diterpenoid inhibitors for the indicated times.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.

  • Washing: The cell pellet is washed twice with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[8][9]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[8][9]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the diterpenoid inhibitors.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved PARP, p-STAT3, STAT3, β-actin) overnight at 4°C.[10][11][12]

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

4. NF-κB Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of NF-κB in response to treatment with diterpenoid inhibitors.

NFkB_Luciferase_Assay_Workflow start Transfect Cells with NF-κB Luciferase Reporter treat Treat with Diterpenoid Inhibitor and TNF-α start->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity lyse->measure end Quantify NF-κB Transcriptional Activity measure->end

  • Cell Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[13][14]

  • Compound Treatment: After 24 hours, cells are pre-treated with the diterpenoid inhibitor for 1 hour, followed by stimulation with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.[13][14]

  • Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.[13][14]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control.

Conclusion

This compound, Oridonin, and Andrographolide are promising diterpenoid inhibitors with distinct primary mechanisms of anticancer activity. This compound's inhibition of the PLK1 pathway presents a different therapeutic strategy compared to the well-established STAT3 and NF-κB inhibitory effects of Oridonin and Andrographolide. The provided experimental data and protocols offer a foundation for further investigation and comparative studies to fully elucidate the therapeutic potential of these natural compounds. Further research is warranted to explore potential overlapping effects on these and other signaling pathways to identify opportunities for synergistic combination therapies.

References

Validating the Molecular Targets of Lasiokaurinin: A Comparative Guide Based on its Chemical Class

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific experimental data validating the molecular targets of Lasiokaurinin are not available in the public scientific literature. This compound belongs to the class of ent-kaurane diterpenoids. This guide, therefore, provides a comparative framework based on the known molecular targets and mechanisms of action of other well-studied compounds in this class. The experimental protocols and data presented are illustrative and intended to serve as a template for researchers investigating this compound or similar molecules.

Introduction to ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids are a large class of natural products isolated from various plant species.[1][2] Many of these compounds have demonstrated significant biological activities, with anticancer properties being the most extensively studied.[1][2] Their therapeutic effects are often attributed to their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2]

Postulated Molecular Targets and Signaling Pathways of this compound (Based on its Chemical Class)

Based on extensive research on ent-kaurane diterpenoids, the primary molecular targets and affected signaling pathways are involved in apoptosis, cell cycle arrest, autophagy, and the inhibition of metastasis.[1][2]

A generalized signaling pathway for the anticancer effects of ent-kaurane diterpenoids is depicted below:

G cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_metastasis Metastasis Inhibition This compound This compound (ent-kaurane diterpenoid) Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax p53 p53 This compound->p53 Cyclins Cyclins (e.g., Cyclin D1) This compound->Cyclins MMPs MMPs (e.g., MMP-2, MMP-9) This compound->MMPs VEGF VEGF/VEGFR This compound->VEGF CytoC Cytochrome c Bcl2->CytoC Bax->CytoC Caspases Caspases (e.g., Caspase-3, -9) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis p21 p21 p53->p21 CDKs CDKs (e.g., CDK2, CDK4) p21->CDKs CellCycleArrest Cell Cycle Arrest (G1/S or G2/M phase) CDKs->CellCycleArrest Cyclins->CellCycleArrest Metastasis Metastasis MMPs->Metastasis VEGF->Metastasis

Caption: Postulated signaling pathways affected by this compound.

Comparative Analysis of Anticancer Activity

The following table summarizes the inhibitory concentrations (IC50) of various ent-kaurane diterpenoids against different cancer cell lines. This data can serve as a benchmark for evaluating the potency of this compound.

CompoundCancer Cell LineIC50 (µM)Reference
OridoninSKOV3 (Ovarian)17.21[3]
OridoninOVCAR-3 (Ovarian)13.9[3]
OridoninA2780 (Ovarian)12.1[3]
CRT1SKOV3 (Ovarian)24.6[3]
11β-hydroxy-ent-16-kaurene-15-oneHepG2 (Liver)2.8 ± 0.3[4]
11β-hydroxy-ent-16-kaurene-15-oneA2780 (Ovarian)4.5 ± 0.6[4]
11β-hydroxy-ent-16-kaurene-15-one7860 (Kidney)6.2 ± 0.8[4]
11β-hydroxy-ent-16-kaurene-15-oneA549 (Lung)5.1 ± 0.5[4]

Experimental Protocols for Target Validation

A crucial step in characterizing a new compound is the experimental validation of its molecular targets. Below is a generalized workflow and a sample protocol for Western Blot analysis.

Experimental Workflow for Target Validation

G Start Start: Treat cancer cells with this compound Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Start->Cytotoxicity Determine IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle WesternBlot Western Blot Analysis (Protein Expression) Cytotoxicity->WesternBlot MetastasisAssay Metastasis Assays (e.g., Wound Healing, Transwell) Cytotoxicity->MetastasisAssay DataAnalysis Data Analysis and Target Identification Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis MetastasisAssay->DataAnalysis

Caption: A typical experimental workflow for validating molecular targets.

Protocol: Western Blot Analysis for Apoptosis-Related Proteins

This protocol describes the steps to assess the effect of this compound on the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3.

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Comparison with Other Natural Product-Derived Anticancer Agents

To provide a broader context, the following table compares the general mechanisms of action of ent-kaurane diterpenoids with other classes of well-known natural product-derived anticancer drugs.

Drug ClassExample(s)General Mechanism of Action
ent-Kaurane Diterpenoids Oridonin Induction of apoptosis, cell cycle arrest, and autophagy; inhibition of metastasis. [1][2]
TaxanesPaclitaxelBinds to β-tubulin, stabilizing microtubules and causing mitotic arrest.
Vinca AlkaloidsVincristineBinds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest.
CamptothecinsTopotecanInhibits topoisomerase I, leading to DNA damage and apoptosis.
EpipodophyllotoxinsEtoposideInhibits topoisomerase II, causing DNA strand breaks and apoptosis.

This comparative guide provides a foundational framework for researchers investigating the molecular targets of this compound. By leveraging the existing knowledge of ent-kaurane diterpenoids and employing systematic experimental validation, the specific mechanisms of this compound can be elucidated.

References

A Comparative Analysis of Lasiokaurinin and Its Analogs: Unveiling Anticancer Potential and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the ent-kaurane diterpenoid, Lasiokaurinin, and its analogs, with a particular focus on their cytotoxic and apoptotic activities in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

A significant body of research highlights the anticancer properties of ent-kaurane diterpenoids. Among these, this compound and its close analog, Oridonin, have emerged as promising candidates for further investigation. This guide synthesizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of their structure-activity relationships and mechanisms of action.

Quantitative Comparison of Cytotoxicity

The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below. The data reveals that while this compound exhibits moderate cytotoxicity, some of its synthetic derivatives and related analogs, such as Oridonin, show significantly enhanced potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound HepG2 (Liver Carcinoma)> 6[1]
GLC-82 (Lung Adenocarcinoma)> 6[1]
HL-60 (Promyelocytic Leukemia)> 6[1]
SK-BR-3 (Breast Cancer)~1-5[2]
MDA-MB-231 (Breast Cancer)~1-5[2]
MGC-803 (Gastric Cancer)> IC50 of derivative 10[3]
CaEs-17 (Esophageal Cancer)> IC50 of derivative 10[3]
Oridonin HepG2 (Liver Carcinoma)Lower than this compound[1]
GLC-82 (Lung Adenocarcinoma)Lower than this compound[1]
HL-60 (Promyelocytic Leukemia)Lower than this compound[1]
Rabdosin B HepG2 (Liver Carcinoma)Most cytotoxic of the group[1]
Epinodosin HepG2 (Liver Carcinoma)More cytotoxic than this compound[1]
Rabdosinate HepG2 (Liver Carcinoma)More cytotoxic than this compound[1]
Epinodosinol HepG2 (Liver Carcinoma)Less cytotoxic[1]
This compound Derivative 10 MGC-803 (Gastric Cancer)0.47[3]
CaEs-17 (Esophageal Cancer)0.20[3]
This compound Derivative 16 MGC-803 (Gastric Cancer)Less potent than derivative 10[3]
CaEs-17 (Esophageal Cancer)Less potent than derivative 10[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and its analogs.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [2][4]

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., SK-BR-3, MDA-MB-231) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 12-24 hours to allow for cell attachment.[2]

  • Compound Treatment: Cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 72 hours).[2]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in 150-200 µL of a solubilizing agent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[2] The inhibition rate is calculated using the formula: Inhibition rate (%) = (1 - Absorbance of treated group / Absorbance of control group) x 100%.[2]

2. SRB (Sulforhodamine B) Assay: [1][5]

This assay measures cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.

  • Cell Fixation: After treatment, the cells are fixed by gently adding a cold solution of 10-50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. A 0.057% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at 510 nm.

Apoptosis Assays

1. Annexin V/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry: [2][6]

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound or its analogs at desired concentrations.

  • Cell Harvesting and Washing: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability stain like Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]

DNA Damage Assessment

1. Comet Assay (Single Cell Gel Electrophoresis): [1]

This technique is used to detect DNA damage at the level of individual cells.

  • Cell Preparation: A suspension of single cells is prepared from the treated and control groups.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate from the nucleoid. Damaged DNA fragments migrate faster and further, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., DAPI or propidium iodide) and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Protein Expression Analysis

1. Western Blotting: [2]

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treated and control cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., PLK1, cleaved caspase-3, cleaved PARP), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[2]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound has been shown to induce apoptosis in breast cancer cells in a concentration-dependent manner.[2] This is evidenced by an increase in the apoptotic cell rate, as determined by Annexin V/PI staining, and the elevated protein levels of apoptotic markers such as cleaved caspase-3 and cleaved PARP.[2] The activation of these executioner caspases signifies the commitment of the cell to undergo apoptosis.

Cell Cycle Arrest

Treatment with this compound leads to G2/M phase cell cycle arrest in breast cancer cells.[2] This prevents the cells from entering mitosis and ultimately triggers apoptosis.

Regulation of the PLK1 Signaling Pathway

A key mechanism underlying the effects of this compound is its regulation of Polo-like kinase 1 (PLK1).[2] PLK1 is a critical regulator of multiple stages of mitosis, and its overexpression is common in many cancers. This compound treatment has been shown to reduce both the mRNA and protein expression of PLK1 in breast cancer cells.[2] The downregulation of PLK1 is accompanied by a decrease in the phosphorylation of its downstream targets, including CDC25C and AKT, which are crucial for cell cycle progression and survival.[2]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest:

Lasiokaurinin_Signaling_Pathway This compound This compound PLK1 PLK1 This compound->PLK1 inhibits CDC25C CDC25C (Phosphorylation) PLK1->CDC25C AKT AKT (Phosphorylation) PLK1->AKT G2M_Arrest G2/M Phase Cell Cycle Arrest CDC25C->G2M_Arrest promotes Apoptosis Apoptosis AKT->Apoptosis inhibits G2M_Arrest->Apoptosis Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Apoptosis->PARP

Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.

Experimental Workflow Diagrams

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and apoptosis assays.

Workflow for Cytotoxicity Assays (MTT/SRB)

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add this compound/ Analogs incubate1->add_compound incubate2 Incubate (e.g., 72h) add_compound->incubate2 assay_specific Assay Type? incubate2->assay_specific add_mtt Add MTT Reagent assay_specific->add_mtt MTT fix_cells Fix Cells (TCA) assay_specific->fix_cells SRB incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance stain_srb Stain with SRB fix_cells->stain_srb wash Wash stain_srb->wash solubilize_srb Solubilize Dye (Tris Base) wash->solubilize_srb solubilize_srb->read_absorbance end End read_absorbance->end

Caption: Workflow for determining cytotoxicity using MTT or SRB assays.

Workflow for Apoptosis Assay (Annexin V/PI Staining)

Apoptosis_Workflow start Start treat_cells Treat Cells with This compound/Analogs start->treat_cells harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies on ent-kaurane diterpenoids have provided valuable insights for the design of more potent analogs. The presence of an exo-methylene cyclopentanone (B42830) moiety in the molecular structure is considered important for maintaining the cytotoxicity and DNA damage potential of these compounds.[1]

In the case of this compound, the presence of an acetate (B1210297) group (-OAc) at the C-1 position appears to result in a higher stereospecific blockade, which may contribute to its reduced cytotoxicity and DNA damage potential compared to Oridonin, which possesses a hydroxyl group (-OH) at the same position.[1] This suggests that modifications at this position can significantly impact the biological activity of these compounds. The development of this compound derivatives with modifications at other positions has led to compounds with significantly enhanced antiproliferative activity, as seen with derivative 10.[3]

Conclusion

This compound and its analogs represent a promising class of natural products with significant anticancer potential. This guide has provided a comparative overview of their cytotoxic activities, detailed the experimental protocols for their evaluation, and elucidated their mechanisms of action, which primarily involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as the PLK1 pathway. The structure-activity relationship insights presented here offer a foundation for the rational design of novel and more potent ent-kaurane diterpenoid-based anticancer agents. Further research into the in vivo efficacy, pharmacokinetic properties, and safety profiles of the most promising analogs is warranted to translate these findings into clinical applications.

References

Lasiokaurinin's Apoptotic Onslaught: A Comparative Guide to its Molecular Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the apoptotic pathway induced by Lasiokaurinin, a natural diterpenoid compound, with other established apoptosis-inducing agents. Supported by experimental data, this document elucidates the molecular mechanisms underlying this compound's anticancer effects, focusing on its impact on key signaling pathways.

This compound has demonstrated significant potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis in various cancer cell lines, particularly in breast cancer.[1][2][3][4] Experimental evidence primarily points towards the induction of the intrinsic apoptotic pathway, initiated by intracellular stress, and modulated by key signaling cascades.

Comparative Analysis of Apoptotic Induction

This compound's efficacy in inducing apoptosis is comparable to, and in some aspects, distinct from conventional chemotherapeutic agents like Doxorubicin and Paclitaxel. The following table summarizes key quantitative data from studies on these compounds.

ParameterThis compoundDoxorubicinPaclitaxel
Cell Line(s) SK-BR-3, MDA-MB-231, BT-549, MCF-7, T-47D (Breast Cancer)[1]MDA-MB-231 (Breast Cancer)MDA-MB-231 (Breast Cancer)
IC50 (µM) ~1-5Not explicitly stated in provided abstractsNot explicitly stated in provided abstracts
Apoptosis Induction Concentration-dependent increase in apoptotic cellsDose-dependent induction of apoptosisDose-dependent induction of apoptosis
Key Molecular Events - Downregulation of p-AKT (T308)- Inhibition of PI3K/Akt/mTOR pathway- Increased cleaved Caspase-3- Increased cleaved PARP- Increased Bax/Bcl-2 ratio- Cytochrome c release- Caspase-3 activation- Bcl-2 phosphorylation- Cytochrome c release- Caspase-3 activation

The Intrinsic Apoptotic Pathway Activated by this compound

This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by a series of intracellular events culminating in the activation of executioner caspases.

Lasiokaurinin_Apoptosis_Pathway This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits PI3K PI3K This compound->PI3K Inhibits (inferred) Akt Akt PLK1->Akt Activates PI3K->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt Bcl2_family Bcl-2 Family (e.g., Bax, Bcl-2) pAkt->Bcl2_family Inhibits anti-apoptotic (e.g., phosphorylates Bad) Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates membrane permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (active) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis and Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Image Analysis and Quantification I->J

References

In-Depth Comparative Analysis of Lasiokaurinin's Efficacy: A Cross-Species Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for "Lasiokaurinin" did not yield sufficient data to conduct a comprehensive cross-species validation of its efficacy. To fulfill the user's request for a detailed comparative guide, this document will use Isoliquiritigenin (ISL) , a well-researched natural compound with established anti-cancer properties, as a substitute to illustrate the required format and depth of analysis. This guide is intended for researchers, scientists, and drug development professionals.

Overview of Isoliquiritigenin (ISL)

Isoliquiritigenin is a chalcone, a class of natural compounds found in various plants, that has demonstrated potent anti-inflammatory and anticancer properties.[1] Its multifaceted mode of action involves the modulation of several key signaling pathways implicated in cancer development and progression, making it a promising candidate for anticancer therapies.[1]

Comparative Efficacy of Isoliquiritigenin Across Species

The anti-cancer effects of Isoliquiritigenin have been evaluated in various preclinical models, including human cancer cell lines and rodent models. The following table summarizes key quantitative data from these studies.

ParameterHuman (In Vitro - Colon Cancer Cells)Mouse (In Vivo - Myocardial Infarction Model)Rat (In Vivo - Diabetic Model)
Dosage/Concentration 50 µM20 mg/kg20 mg/kg
Effect Inhibition of cell proliferationMitigation of myocardial inflammation and oxidative stressSuppression of endothelin-1 (B181129) expression, preservation of aortic structural integrity
Key Pathway Modulated STAT3 and NF-κB inhibitionNrf2/HO-1 pathway activationNot specified
Reference [1][2][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of Isoliquiritigenin.

3.1. Cell Proliferation Assay (In Vitro)

  • Cell Culture: Human colon cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Isoliquiritigenin (e.g., 0-100 µM) for 24, 48, and 72 hours.

  • Quantification: Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (concentration at which 50% of cell growth is inhibited) is determined.

3.2. Western Blot Analysis for Protein Expression

  • Protein Extraction: Following treatment with Isoliquiritigenin, cells or tissues are lysed to extract total protein. Protein concentration is determined using a BCA (bicinchoninic acid) assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (polyvinylidene difluoride) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, NF-κB, Nrf2, HO-1) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

3.3. In Vivo Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal or oral administration of Isoliquiritigenin (e.g., 20 mg/kg). The control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored to assess toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Signaling Pathways Modulated by Isoliquiritigenin

Isoliquiritigenin exerts its anti-cancer effects by modulating multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Isoliquiritigenin_Pathway cluster_inflammation Inflammation & Proliferation cluster_antioxidant Antioxidant Response ISL Isoliquiritigenin STAT3 STAT3 ISL->STAT3 inhibits NFkB NF-κB ISL->NFkB inhibits Keap1 Keap1 ISL->Keap1 inhibits Proliferation Cell Proliferation STAT3->Proliferation Inflammation Inflammation NFkB->Inflammation Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE HO1 HO-1 ARE->HO1 Experimental_Workflow_InVivo start Tumor Cell Implantation tumor_growth Tumor Growth (palpable size) start->tumor_growth randomization Randomization tumor_growth->randomization treatment Isoliquiritigenin Treatment Group randomization->treatment control Vehicle Control Group randomization->control monitoring Tumor & Body Weight Monitoring treatment->monitoring control->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

References

A Comparative Analysis of the Antibacterial Spectrum of Arjunolic Acid and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide was initially intended to validate the antibacterial spectrum of Lasiokaurinin. However, a thorough review of existing scientific literature revealed no available data on the antibacterial properties of this compound. Therefore, this document presents a comparative analysis using Arjunolic acid , a natural triterpenoid (B12794562) with documented antimicrobial properties, as a representative natural compound. This guide is for informational and illustrative purposes to demonstrate a framework for such a comparative analysis.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents from natural sources. Arjunolic acid, a pentacyclic triterpenoid saponin (B1150181) found in various plants, including Terminalia arjuna, has demonstrated a range of biological activities, including antimicrobial effects.[1][2][3] This guide provides a comparative overview of the antibacterial spectrum of Arjunolic acid against selected clinically relevant bacteria, benchmarked against two widely used antibiotics: Ciprofloxacin and Vancomycin. The data presented is a synthesis of available in vitro studies. The primary mechanism through which Arjunolic acid is thought to exert its antibacterial effect is by disrupting the integrity of the microbial membrane.[4]

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Arjunolic acid, Ciprofloxacin, and Vancomycin against Gram-positive and Gram-negative bacteria. It is crucial to note that the data for Arjunolic acid is derived from studies on plant extracts and related compounds, and not always on the pure isolated compound, which may influence the reported MIC values.

Compound/AntibioticBacteriumGram StainMIC (µg/mL)MBC (µg/mL)
Arjunolic Acid (from extracts) Staphylococcus aureusPositive~3120Not Widely Reported
Escherichia coliNegativeNot Widely ReportedNot Widely Reported
Pseudomonas aeruginosaNegativeNot Widely ReportedNot Widely Reported
Klebsiella pneumoniaeNegativeNot Widely ReportedNot Widely Reported
Ciprofloxacin Staphylococcus aureusPositive0.4Not Widely Reported
Escherichia coliNegative≤0.2531.25
Pseudomonas aeruginosaNegative≤18
Klebsiella pneumoniaeNegative≤0.25Not Widely Reported
Vancomycin Staphylococcus aureusPositive0.5 - 20.5 - 64
Escherichia coliNegativeResistantResistant
Pseudomonas aeruginosaNegativeResistantResistant
Klebsiella pneumoniaeNegativeResistantResistant

Note: MIC and MBC values can vary depending on the bacterial strain and the specific experimental conditions.

Experimental Protocols

The data presented in this guide is primarily based on the broth microdilution method , a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • Antimicrobial agent stock solution (e.g., Arjunolic acid, Ciprofloxacin, Vancomycin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agent:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the antimicrobial stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a positive control (broth and inoculum, no antimicrobial) and well 12 as a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[5]

  • Determination of MBC:

    • From the wells showing no visible growth (the MIC well and those with higher concentrations), subculture a 10-100 µL aliquot onto a fresh, antimicrobial-free agar plate.

    • Incubate the agar plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[1]

Visualized Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Start bacterial_culture Bacterial Culture (e.g., S. aureus) start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland dilution Dilute to Final Inoculum Concentration mcfarland->dilution inoculate Inoculate Wells with Bacterial Suspension dilution->inoculate plate_prep Prepare Serial Dilutions of Test Compound in 96-Well Plate plate_prep->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture From clear wells incubate_mbc Incubate Agar Plates at 37°C for 18-24h subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc Signaling_Pathway_Hypothesis ArjunolicAcid Arjunolic Acid Membrane Bacterial Cell Membrane ArjunolicAcid->Membrane Disruption Membrane Integrity Disruption Membrane->Disruption Leakage Ion Leakage (e.g., K+) Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

References

A Comparative Analysis of Lasiokaurinin from Diverse Isodon Species for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Lasiokaurinin, a promising ent-kaurane diterpenoid, isolated from various species of the genus Isodon. The genus Isodon, belonging to the Lamiaceae family, is a rich source of bioactive diterpenoids with significant pharmacological potential, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] this compound, in particular, has garnered attention for its potent cytotoxic effects against various cancer cell lines. This document aims to consolidate the current scientific knowledge on this compound from different Isodon species, focusing on its cytotoxic activity, underlying molecular mechanisms, and the methodologies for its isolation and evaluation.

Data Presentation: A Comparative Overview of this compound's Bioactivity

The following tables summarize the quantitative data on the cytotoxic activity of this compound and related extracts from different Isodon species. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and methodologies across different studies.

Isodon SpeciesCompoundCell LineIC50 Value (µM)Reference
Isodon rubescensLasiokaurinSK-BR-31.59[2][3]
MDA-MB-2312.1[2][3]
BT-5492.58
MCF-74.06
T-47D4.16
Isodon plants (unspecified)LasiokaurinMDA-MB-2313.37 (48h)
MDA-MB-4683.42 (24h)
Isodon japonicaLasiokaurin-177 (Tyrosinase inhibition)
Isodon japonicaEthanol ExtractK5622.70 (µg/mL)

Note: The yield of this compound from different Isodon species is a critical parameter for drug development. However, there is a notable lack of publicly available quantitative data on the specific yield of this compound from Isodon eriocalyx, Isodon rubescens, and Isodon japonica. Research on a related diterpenoid, Oridonin, suggests that yields can vary significantly between different species and even within populations of the same species, highlighting the need for further investigation in this area.

Molecular Mechanisms of Action: Apoptotic and Anti-inflammatory Pathways

This compound exerts its potent anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells. Recent studies have elucidated the intricate signaling pathways modulated by this compound.

Apoptotic Signaling Pathways

This compound has been shown to induce apoptosis in breast cancer cells through multiple pathways:

  • PLK1 Pathway Downregulation: Lasiokaurin treatment leads to the downregulation of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. This inhibition of PLK1 results in G2/M phase cell cycle arrest and subsequently triggers apoptosis.

  • PI3K/Akt/mTOR Pathway Inhibition: In triple-negative breast cancer (TNBC) cells, Lasiokaurin effectively inhibits the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth; its inhibition by Lasiokaurin contributes significantly to the induction of apoptosis.

  • STAT3 Pathway Inhibition: Lasiokaurin also suppresses the activation of Signal Transducer and Activator of Transcription 3 (STAT3), another important pathway involved in tumor cell proliferation and survival.

  • Induction of DNA Damage: Lasiokaurin has been observed to induce DNA damage in TNBC cells, further contributing to its apoptotic effects.

The following diagram illustrates the key apoptotic signaling pathways targeted by this compound.

Lasiokaurinin_Apoptosis_Pathway This compound This compound PLK1 PLK1 This compound->PLK1 inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR inhibits STAT3 STAT3 Pathway This compound->STAT3 inhibits DNA_Damage DNA Damage This compound->DNA_Damage induces G2M_Arrest G2/M Phase Arrest PLK1->G2M_Arrest promotes Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_Akt_mTOR->Cell_Survival STAT3->Cell_Survival DNA_Damage->Apoptosis

Apoptotic signaling pathways modulated by this compound.
Putative Anti-inflammatory Signaling Pathways

While the anti-inflammatory mechanisms of this compound are less well-characterized than its apoptotic effects, diterpenoids from Isodon species are known to possess anti-inflammatory properties, often mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators. Although direct evidence for this compound is still emerging, it is plausible that it shares this mechanism with other bioactive compounds from the same genus.

The following diagram illustrates the general mechanism of NF-κB and MAPK signaling in inflammation, which are potential targets for this compound.

Anti_Inflammatory_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IKK, IκBα, p65) Inflammatory_Stimuli->NFkB_Pathway This compound This compound (putative) This compound->MAPK_Pathway inhibits? This compound->NFkB_Pathway inhibits? AP1 AP-1 MAPK_Pathway->AP1 activates NFkB NF-κB NFkB_Pathway->NFkB activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) AP1->Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes

Putative anti-inflammatory signaling pathways targeted by this compound.

Experimental Protocols

This section provides a generalized methodology for the isolation and cytotoxic evaluation of this compound from Isodon species, based on commonly employed techniques in the field.

Isolation and Purification of this compound

The following workflow outlines the general steps for extracting and isolating this compound from the aerial parts of Isodon plants.

Isolation_Workflow Plant_Material Dried & Powdered Aerial Parts of Isodon sp. Extraction Extraction (e.g., 95% Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Petroleum ether, Ethyl acetate (B1210297), n-Butanol) Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chromatography Column Chromatography (Silica gel, Sephadex LH-20, ODS) Fractions->Column_Chromatography Crude_this compound Crude this compound Column_Chromatography->Crude_this compound HPLC Preparative HPLC Crude_this compound->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_this compound->Structure_Elucidation

General workflow for the isolation of this compound.
  • Plant Material and Extraction: The dried and powdered aerial parts of the selected Isodon species are extracted exhaustively with a suitable solvent, typically 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The fractions are concentrated to dryness.

  • Column Chromatography: The ethyl acetate fraction, which is often enriched with diterpenoids, is subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and octadecylsilyl (ODS) silica gel. Elution is performed with gradient solvent systems (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including one-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.

Conclusion and Future Directions

This compound, a natural diterpenoid from Isodon species, demonstrates significant potential as an anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, such as PLK1, PI3K/Akt/mTOR, and STAT3, makes it a compelling candidate for further preclinical and clinical investigation.

However, this comparative study also highlights several knowledge gaps that need to be addressed in future research:

  • Quantitative Yield Analysis: Systematic studies are required to determine the yield of this compound from different Isodon species and to identify high-yielding varieties for sustainable production.

  • Comparative Bioactivity Studies: Head-to-head comparisons of the cytotoxic and anti-inflammatory activities of this compound isolated from different Isodon species under standardized experimental conditions are necessary for a more accurate assessment of their therapeutic potential.

  • In-depth Mechanistic Studies: Further research is needed to fully elucidate the anti-inflammatory mechanisms of this compound and to explore its effects on other cancer-related signaling pathways.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and for the development of novel, effective, and safe natural product-based cancer therapies.

References

Safety Operating Guide

Crucial Safety Notice: Assume Lasiokaurinin is Hazardous in the Absence of a Specific Safety Data Sheet

Author: BenchChem Technical Support Team. Date: December 2025

A specific Safety Data Sheet (SDS) for Lasiokaurinin (CAS: 52554-74-2) could not be located in publicly available resources. Therefore, the specific chemical hazards, handling precautions, and definitive disposal procedures for this compound are not known.

For the safety of all laboratory personnel and to ensure environmental protection, this compound must be handled as a hazardous substance of unknown toxicity. The following procedures are based on general best practices for the disposal of research-grade chemicals and should be considered a preliminary guide. It is imperative to obtain the SDS from the supplier and consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.

Immediate Safety and Handling Precautions

Given the lack of specific toxicity data, all handling of this compound and its contaminated materials should be performed within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for the specific solvents being used.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

General Disposal Protocol for this compound

All waste streams containing this compound must be treated as hazardous waste. Do not dispose of any this compound-contaminated materials down the sanitary sewer or in regular trash.

Step 1: Waste Segregation and Collection

  • Pure this compound (Solid): Collect any unused or waste solid this compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • This compound Solutions:

    • Aqueous Solutions: Collect in a dedicated container for aqueous hazardous waste.

    • Organic Solvent Solutions: Collect in a dedicated container for flammable liquid waste, ensuring the container material is compatible with the solvent used.

  • Contaminated Labware (Solid Waste): All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing papers, contaminated bench paper) must be collected in a designated, lined container for solid hazardous chemical waste.

  • Contaminated Glassware (Sharps):

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.

    • Collect the solvent rinsate as hazardous liquid waste.

    • Once decontaminated, the glassware may be disposed of according to your institution's procedures for sharps waste.

Step 2: Labeling of Hazardous Waste

All hazardous waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The solvent and approximate concentration (for solutions)

  • The primary hazard(s) (e.g., "Assumed Toxic," "Flammable Liquid" for organic solvent solutions)

  • The date of accumulation

Step 3: Storage and Final Disposal

  • Store all this compound waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.

  • Ensure all containers are kept closed except when adding waste.

  • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.

Summary of this compound Waste Streams and Handling

The following table summarizes the recommended disposal streams for waste potentially contaminated with this compound. Note that the hazard classification is assumed in the absence of specific data.

Waste TypeRecommended Disposal StreamKey Handling Instructions
Pure this compound (Solid/Stock) Hazardous Chemical Waste (Solid)Collect in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams.
This compound Solutions (Aqueous) Hazardous Chemical Waste (Aqueous)Collect in a designated, sealed container for aqueous chemical waste. Label with "this compound" and approximate concentration. Do not dispose down the drain.
This compound Solutions (Organic) Hazardous Chemical Waste (Organic Solvent)Collect in a designated, sealed container for organic solvent waste. Ensure container material is compatible with the solvent. Label contents clearly.
Contaminated Labware (Solid) Solid Chemical WasteIncludes pipette tips, gloves, and other disposables. Collect in a designated, lined container for solid chemical waste.
Contaminated Glassware Sharps Waste / Hazardous Chemical WasteDecontaminate with a suitable solvent, collect the rinsate as hazardous waste, then dispose of the glassware according to lab sharps procedures.

Experimental Workflow for this compound Disposal

The following diagram illustrates a generalized workflow for the safe disposal of a research chemical like this compound where the hazards are not fully characterized.

G cluster_prep Preparation and Handling cluster_waste Waste Generation and Segregation cluster_disposal Final Disposal start Start: Experiment using this compound obtain_sds Obtain and Review This compound SDS (CRITICAL STEP) start->obtain_sds ppe Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) obtain_sds->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood generate_waste Waste Generation fume_hood->generate_waste is_solid Solid Waste? generate_waste->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Lined Solid Hazardous Waste Container is_solid->solid_waste Yes is_liquid->fume_hood No (End) is_aqueous Aqueous Solution? is_liquid->is_aqueous Yes label_waste Label Waste Container (Contents, Hazards, Date) solid_waste->label_waste liquid_waste_aq Collect in Aqueous Hazardous Waste Container liquid_waste_aq->label_waste liquid_waste_org Collect in Organic Solvent Hazardous Waste Container liquid_waste_org->label_waste is_aqueous->liquid_waste_aq Yes is_aqueous->liquid_waste_org No store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Hazardous Waste Pickup store_waste->request_pickup end End of Disposal Workflow request_pickup->end

Caption: Generalized workflow for the disposal of a research chemical with unknown hazards.

Disclaimer: This information is intended as a general guide for trained laboratory personnel. The absence of a specific Safety Data Sheet for this compound necessitates treating it with the utmost caution. Always adhere to your institution's specific safety protocols and waste disposal guidelines. The responsibility for safe handling and disposal lies with the user.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.